3-Hydroxybutanamide
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-hydroxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(6)2-4(5)7/h3,6H,2H2,1H3,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHIGOIEQKKEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332052 | |
| Record name | 3-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24311-45-3 | |
| Record name | 3-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxybutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxybutanamide: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-hydroxybutanamide, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data for the parent compound, this guide also includes information on closely related derivatives and the broader class of N-hydroxybutanamides to provide a more complete picture for research and development purposes.
Chemical Properties and Identification
This compound is a simple, chiral molecule containing both a hydroxyl and an amide functional group. Its structure lends itself to a variety of chemical modifications, making it a versatile building block in organic synthesis.
| Identifier | Value | Source |
| Molecular Formula | C4H9NO2 | [1][2] |
| Molecular Weight | 103.12 g/mol | [1][2] |
| CAS Number | 24311-45-3 (for racemic mixture) | [1] |
| Stereoisomers | (3S)-3-hydroxybutanamide, (3R)-3-hydroxybutanamide |
Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | -1.2 | |
| Topological Polar Surface Area | 66.4 Ų | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 |
Note: These values are computationally predicted and have not been experimentally verified.
Spectroscopic Data
While specific spectra for the parent this compound are not widely published, data for closely related compounds can offer insights into expected spectral characteristics. For instance, the infrared spectrum of a hydroxy-amide would be expected to show characteristic absorptions for O-H, N-H, and C=O stretching vibrations.
Synthesis and Experimental Protocols
A general and cost-effective method for the synthesis of N-hydroxybutanamide derivatives involves the ring opening of N-substituted succinimides.[3] This approach is highlighted as a viable route for producing a variety of structurally diverse N-hydroxybutanamides with potential biological activities.
General Experimental Workflow for the Synthesis of N-Hydroxybutanamide Derivatives
References
An In-depth Technical Guide to the Chirality of (S)- and (R)-3-hydroxybutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmaceutical sciences and drug development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological, toxicological, and pharmacokinetic properties. This guide provides a detailed technical overview of the chirality of (S)-3-hydroxybutanamide and (R)-3-hydroxybutanamide, two enantiomers of a simple yet potentially significant chiral molecule.
While specific experimental data comparing the two enantiomers remains limited in publicly accessible literature, this document compiles the available information and provides a framework for their synthesis, separation, and characterization based on established principles of stereochemistry and analytical chemistry.
Molecular Structure and Stereochemistry
(S)-3-hydroxybutanamide and (R)-3-hydroxybutanamide are stereoisomers of 3-hydroxybutanamide. The chirality arises from the stereogenic center at the third carbon atom (C3), which is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a carboxamide group (-CH₂CONH₂).
The (S) and (R) designations are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. The different spatial arrangement of these groups around the chiral center results in the two distinct enantiomeric forms.
Physicochemical Properties
Enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they differ in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the plane of polarized light in a clockwise (+) direction (dextrorotatory), while the other will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal magnitude.
A comprehensive search of available literature and chemical databases did not yield specific experimentally determined values for the melting point, boiling point, solubility, or specific rotation for either (S)-3-hydroxybutanamide or (R)-3-hydroxybutanamide. The following table summarizes the computed and basic data available, primarily for the (S)-enantiomer.
Table 1: Physicochemical Properties of this compound Enantiomers
| Property | (S)-3-hydroxybutanamide | (R)-3-hydroxybutanamide | Racemic this compound |
| Molecular Formula | C₄H₉NO₂[1] | C₄H₉NO₂ | C₄H₉NO₂[2] |
| Molecular Weight | 103.12 g/mol [1] | 103.12 g/mol | 103.12 g/mol [2] |
| CAS Number | 197852-03-2[1] | 223540-10-1 | 24311-45-3[2] |
| Appearance | Data not available | Data not available | Data not available |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
| Specific Rotation ([α]D) | Data not available | Data not available | 0° (inactive) |
| Computed XLogP3-AA | -1.2[1] | Data not available | -1.2 |
| Computed Topological Polar Surface Area | 63.3 Ų[1] | Data not available | 63.3 Ų |
Synthesis and Experimental Protocols
General Synthetic Strategies
Two primary approaches for obtaining enantiopure β-hydroxy amides are:
-
Chiral Pool Synthesis: Utilizing a readily available chiral starting material that already contains the desired stereocenter. For example, enantiopure (R)- or (S)-3-hydroxybutanoic acid or their esters could be converted to the corresponding amides.
-
Asymmetric Synthesis: Creating the chiral center during the reaction sequence using a chiral catalyst, reagent, or auxiliary. This can involve methods such as:
-
Asymmetric reduction of a β-keto amide.
-
Enantioselective aldol reaction followed by further functional group transformations.
-
Biocatalytic methods using enzymes like ketoreductases or lipases that exhibit high stereoselectivity.
-
Illustrative Experimental Workflow: Chemoenzymatic Synthesis
A plausible and efficient route to enantiopure this compound is through the chemoenzymatic reduction of a corresponding β-keto amide. This approach combines the advantages of chemical synthesis for precursor preparation and the high enantioselectivity of enzymatic reactions.
Protocol Outline for Chemoenzymatic Synthesis:
-
Substrate Preparation: Synthesize the precursor, 3-oxobutanamide (acetoacetamide). This is commercially available.
-
Enzymatic Reduction:
-
Prepare a buffered aqueous solution containing the 3-oxobutanamide substrate.
-
Add a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).
-
Introduce a stereoselective ketoreductase (KRED). An (S)-selective KRED will yield (S)-3-hydroxybutanamide, while an (R)-selective KRED will produce the (R)-enantiomer.
-
Incubate the reaction mixture under controlled temperature and pH, monitoring the conversion by techniques like HPLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the crude product using column chromatography on silica gel to obtain the enantiomerically pure this compound.
-
-
Characterization: Confirm the structure and enantiomeric purity of the final product using NMR, mass spectrometry, and chiral HPLC.
Analytical Methods for Chiral Separation
Distinguishing and quantifying the enantiomers of this compound is crucial for both synthetic and biological studies. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
Chiral HPLC
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Table 2: General Parameters for Chiral HPLC Method Development
| Parameter | Description | Typical Conditions |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose or amylose derivatives) or protein-based columns. | Chiralpak® or Chiralcel® series are common choices. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). | Isocratic elution with varying ratios of hexane/isopropanol. |
| Flow Rate | Controls the speed of the mobile phase through the column. | 0.5 - 1.5 mL/min. |
| Detection | UV detection at a wavelength where the amide chromophore absorbs. | Typically around 210 nm. |
| Temperature | Can influence the separation efficiency. | Ambient or controlled (e.g., 25 °C). |
Biological Activity and Signaling Pathways
A thorough literature search did not reveal specific studies detailing the distinct biological activities or the signaling pathways modulated by the individual enantiomers of this compound. In drug development, it is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.
Given the structural similarity to β-hydroxybutyrate, a ketone body, it is plausible that these amides could interact with pathways related to energy metabolism or have neurological effects. However, without experimental data, any proposed signaling pathway would be purely speculative.
Conclusion and Future Directions
(S)-3-hydroxybutanamide and (R)-3-hydroxybutanamide represent a pair of enantiomers for which detailed comparative data is currently lacking in the public domain. This guide has provided a summary of the available information and outlined standard methodologies for their synthesis and chiral separation.
For researchers and drug development professionals, the following areas warrant further investigation:
-
Stereoselective Synthesis and Characterization: Development and publication of detailed, robust protocols for the synthesis of both enantiomers in high purity. This should be accompanied by full characterization, including experimentally determined specific rotation, melting points, and solubility.
-
Pharmacological Profiling: In vitro and in vivo studies to elucidate the distinct pharmacological and toxicological profiles of each enantiomer.
-
Mechanism of Action: Investigation into the specific molecular targets and signaling pathways modulated by each enantiomer to understand their biological effects at a mechanistic level.
-
Pharmacokinetic Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the individual enantiomers.
Addressing these knowledge gaps will be crucial in determining the potential of (S)- and (R)-3-hydroxybutanamide as therapeutic agents or valuable chemical probes.
References
In-Depth Technical Guide: Structural Analysis of Racemic 3-Hydroxybutanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of racemic 3-hydroxybutanamide, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document outlines the core methodologies and data essential for its characterization, including spectroscopic and crystallographic analysis, alongside detailed experimental protocols.
Introduction
Racemic this compound is a valuable building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its stereochemistry and functional groups—a secondary alcohol and a primary amide—make it a versatile synthon. A thorough structural elucidation is paramount for quality control, reaction monitoring, and ensuring the desired stereochemical outcome in subsequent synthetic steps. This guide details the analytical techniques required for a comprehensive structural characterization.
Physicochemical Properties
A summary of the key physicochemical properties of racemic this compound is presented below.
| Property | Value |
| Molecular Formula | C₄H₉NO₂ |
| Molecular Weight | 103.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Soluble in water and polar organic solvents |
Spectroscopic Analysis
Spectroscopic methods are fundamental to confirming the molecular structure of this compound. The following sections detail the expected data from key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.20 | Doublet | 3H | -CH₃ |
| ~2.30 | Multiplet | 2H | -CH₂- |
| ~4.00 | Multiplet | 1H | -CH(OH)- |
| ~5.5-7.5 | Broad Singlet | 2H | -NH₂ |
| ~3.5-4.5 | Broad Singlet | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~22.0 | -CH₃ |
| ~45.0 | -CH₂- |
| ~65.0 | -CH(OH)- |
| ~175.0 | -C(=O)NH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Key IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| 2970-2850 | Medium | C-H stretching (aliphatic) |
| ~1650 | Strong | C=O stretching (amide I) |
| ~1600 | Medium | N-H bending (amide II) |
| ~1100 | Medium | C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 103 | [M]⁺, Molecular ion |
| 88 | [M - NH₃]⁺ |
| 59 | [M - C₂H₄O]⁺ |
| 45 | [M - C₃H₆O]⁺ |
| 44 | [C₂H₄NO]⁺ |
Crystallographic Analysis
Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the crystal packing of racemic this compound. While a specific CIF file for the racemic compound is not publicly available, analysis of closely related structures suggests the key intramolecular interactions.
Note: As of the last update, a complete, publicly available crystal structure of racemic this compound has not been identified. The data presented here is based on theoretical knowledge and data from analogous structures.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of racemic this compound.
Synthesis of Racemic this compound
A common laboratory-scale synthesis involves the ammonolysis of ethyl 3-hydroxybutanoate.
Workflow for the Synthesis of Racemic this compound
Caption: A generalized workflow for the synthesis of racemic this compound.
Procedure:
-
In a sealed vessel, combine ethyl 3-hydroxybutanoate with a stoichiometric excess of concentrated aqueous ammonia.
-
Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess ammonia and water under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure racemic this compound.
Characterization Methods
The following workflows outline the standard procedures for obtaining the spectroscopic and crystallographic data.
Workflow for Spectroscopic and Crystallographic Analysis
Caption: Standard analytical workflow for the structural characterization of this compound.
Protocols:
-
NMR Spectroscopy: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
FTIR Spectroscopy: Prepare a sample as a KBr pellet or a thin film on a salt plate. Record the spectrum using a Fourier-Transform Infrared spectrometer.
-
Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).
-
Single-Crystal X-ray Diffraction: Grow single crystals of the compound by slow evaporation from a suitable solvent. Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
Logical Relationships in Structural Elucidation
The process of confirming the structure of racemic this compound involves a logical progression of experiments, where the results of one technique complement and verify the others.
Logical Flow of Structural Verification
The Biological Origin of 3-Hydroxybutanamide in Microorganisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxybutanamide is a chiral molecule with potential applications in the synthesis of pharmaceuticals and other fine chemicals. While its chemical synthesis is established, its natural biological origin in microorganisms remains largely unexplored and undocumented in scientific literature. This technical guide provides an in-depth exploration of the plausible biosynthetic pathways for this compound in microorganisms, drawing upon established knowledge of related metabolic routes, particularly the well-studied biosynthesis of 3-hydroxybutyrate (3HB) and enzymatic amidation reactions. This document outlines hypothetical enzymatic steps, potential microbial hosts, and detailed experimental protocols to facilitate research into the discovery and metabolic engineering of this compound production pathways.
Introduction
This compound is a four-carbon organic compound containing both a hydroxyl and an amide functional group. Its chirality at the C3 position offers the potential for stereospecific synthesis of valuable molecules. While the microbial production of the related compound, 3-hydroxybutyric acid (3HB), and its polymer, poly-3-hydroxybutyrate (PHB), is well-established, the direct microbial synthesis of this compound has not been definitively reported. This guide proposes potential biosynthetic routes based on known enzymatic capabilities of various microorganisms. Understanding these pathways is crucial for developing novel biocatalytic processes for the sustainable production of this compound.
The proposed pathways leverage the central metabolite acetyl-CoA and the common intermediate 3-hydroxybutyryl-CoA. The key transformations involve the conversion of a thioester or a carboxylic acid into an amide, a reaction catalyzed by specific enzymes that have been identified in various microbial genera.
Proposed Biosynthetic Pathways for this compound
Two primary hypothetical pathways for the microbial biosynthesis of this compound are proposed, originating from the key precursor 3-hydroxybutyryl-CoA.
Pathway 1: Amidation of 3-Hydroxybutyrate
This pathway involves the initial formation of 3-hydroxybutyrate (3HB) from 3-hydroxybutyryl-CoA, followed by a direct amidation of the carboxylic acid.
-
Step 1: Formation of 3-Hydroxybutyryl-CoA. This is a well-characterized pathway in many bacteria. Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA by the enzyme β-ketothiolase (PhaA). Acetoacetyl-CoA is then reduced to (R)-3-hydroxybutyryl-CoA by an NADPH-dependent acetoacetyl-CoA reductase (PhaB).
-
Step 2: Hydrolysis to 3-Hydroxybutyrate. The thioester bond of 3-hydroxybutyryl-CoA can be hydrolyzed by a thioesterase to yield 3-hydroxybutyrate.
-
Step 3: Amidation of 3-Hydroxybutyrate. The final step would involve the direct amidation of 3-hydroxybutyrate. This could be catalyzed by an amide synthetase or a lipase with amidating activity. Amide bond synthetases (ABSs) are known to catalyze the ATP-dependent condensation of a carboxylic acid and an amine. Lipases can also catalyze amidation reactions, often in non-aqueous environments, but some show activity in aqueous conditions.
Pathway 2: Direct Amidation of 3-Hydroxybutyryl-CoA or via a Nitrile Intermediate
This pathway proposes a more direct conversion of 3-hydroxybutyryl-CoA or proceeds through a nitrile intermediate.
-
Sub-pathway 2a: Direct Aminolysis of 3-Hydroxybutyryl-CoA. It is conceivable that an N-acyltransferase could directly catalyze the aminolysis of 3-hydroxybutyryl-CoA using an amine donor, such as ammonia or an amino acid, to produce this compound. This would be a more direct and potentially more efficient route.
-
Sub-pathway 2b: Conversion via 3-Hydroxybutyronitrile. This pathway would involve the conversion of a precursor to 3-hydroxybutyronitrile, which is then hydrated to this compound.
-
Formation of 3-Hydroxybutyronitrile: The enzymatic synthesis of hydroxynitriles is known to be catalyzed by hydroxynitrile lyases. However, a direct biosynthetic route from central metabolism to 3-hydroxybutyronitrile is not well-documented.
-
Hydration of 3-Hydroxybutyronitrile: A nitrilase or a nitrile hydratase/amidase system could catalyze the hydration of 3-hydroxybutyronitrile to this compound. Nitrilases directly convert nitriles to carboxylic acids and ammonia, but some have been shown to produce amides as intermediates or products.[1][2] A nitrile hydratase would convert the nitrile to the amide, and an amidase would further hydrolyze it to the carboxylic acid. For the production of this compound, a nitrile hydratase without a highly active corresponding amidase would be required. Microorganisms from the genera Rhodococcus and Pseudomonas are known to possess a wide range of nitrilases and nitrile hydratases.[3][4]
-
Potential Microbial Hosts
Several microbial genera are promising candidates for harboring or being engineered to produce this compound due to their known metabolic capabilities.
-
Cupriavidus necator (formerly Ralstonia eutropha): This bacterium is a well-known producer of high levels of PHB and therefore possesses a highly active pathway for 3-hydroxybutyryl-CoA synthesis.[5] Engineering this host with a suitable amidating enzyme could be a promising strategy.
-
Rhodococcus species: Members of this genus are metabolically versatile and are known to produce a variety of amides and possess active amidase and nitrilase enzymes.[4][6][7] Rhodococcus erythropolis has been noted for its amidase activity.[6]
-
Pseudomonas species: Pseudomonas putida is a metabolically robust and genetically tractable host for metabolic engineering. Various Pseudomonas species are known to produce a wide range of secondary metabolites, including amides.[3]
-
Streptomyces species: These bacteria are prolific producers of a vast array of secondary metabolites, many of which contain amide bonds. They possess a rich repertoire of enzymes for amide bond formation, including non-ribosomal peptide synthetases (NRPSs) and other amide synthetases.[8]
Quantitative Data
Direct quantitative data for microbial this compound production is not available in the current literature. However, data from the closely related 3-hydroxybutyrate production can serve as a benchmark for potential production titers.
| Product | Microorganism | Strain | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| (R)-3-Hydroxybutyrate | Escherichia coli | AF1000 pJBGT3RX | Glucose | 4.1 | - | - | [5] |
| Poly(3-hydroxybutyrate) | Cupriavidus necator | H16 | Fructose | >80 | 0.48 | >2.0 | [9] |
| Poly(3-hydroxybutyrate) | Recombinant Escherichia coli | - | Glucose | >100 | 0.45 | >3.0 | [9] |
Experimental Protocols
Cultivation of Potential Producing Microorganisms
General Protocol for Cultivation of Cupriavidus necator for PHB Production (Adaptable for this compound):
-
Seed Culture: Inoculate a single colony of C. necator into a 250 mL flask containing 50 mL of nutrient-rich medium (e.g., Tryptic Soy Broth). Incubate at 30°C with shaking at 200 rpm for 24 hours.
-
Production Medium: Prepare a mineral salts medium with a suitable carbon source (e.g., glucose or fructose) and a limiting nutrient (e.g., nitrogen) to induce PHB (and potentially this compound precursor) accumulation. A typical medium contains (per liter): 9 g Na₂HPO₄·12H₂O, 1.5 g KH₂PO₄, 1.0 g (NH₄)₂SO₄, 0.2 g MgSO₄·7H₂O, and trace elements. The carbon source is added to a final concentration of 20 g/L.
-
Inoculation and Cultivation: Inoculate the production medium with the seed culture to an initial OD₆₀₀ of 0.1. Incubate at 30°C with shaking at 200 rpm.
-
Sampling and Analysis: Withdraw samples at regular intervals to measure cell growth (OD₆₀₀), substrate consumption, and product formation.
Enzyme Assays
5.2.1. Amide Synthetase Assay:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 10 mM MgCl₂, 5 mM ATP, 10 mM 3-hydroxybutyrate, 20 mM NH₄Cl, and the enzyme extract.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding an equal volume of 10% trichloroacetic acid.
-
Analysis: Quantify the formation of this compound using HPLC or LC-MS.
5.2.2. Nitrilase/Nitrile Hydratase Assay:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.0), 10 mM 3-hydroxybutyronitrile (substrate), and the enzyme extract.
-
Incubation: Incubate at 30°C with shaking.
-
Termination: Stop the reaction by adding an equal volume of 1 M HCl.
-
Analysis: Analyze the formation of this compound and/or 3-hydroxybutyric acid by HPLC or GC-MS after derivatization.
Analytical Methods
Quantification of this compound by HPLC:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV detector at 210 nm or a mass spectrometer (LC-MS) for higher sensitivity and specificity.
-
Quantification: Use a standard curve prepared with pure this compound.
Visualizations
Figure 1: Proposed biosynthetic pathways for this compound from acetyl-CoA.
Figure 2: General experimental workflow for the discovery and production of this compound.
Conclusion and Future Outlook
The microbial biosynthesis of this compound represents an exciting and unexplored area of metabolic engineering. While no natural pathway has been elucidated to date, the existence of key enzymes for precursor synthesis and terminal amidation in various microorganisms provides a strong foundation for the rational design and construction of production strains. Future research should focus on:
-
Screening for Natural Producers: High-throughput screening of diverse microbial libraries, particularly from genera like Rhodococcus and Streptomyces, may lead to the discovery of natural this compound producers.
-
Enzyme Discovery and Characterization: Identifying and characterizing novel amide synthetases, N-acyltransferases, and nitrilases with activity towards 3-hydroxybutyrate or its derivatives is crucial.
-
Metabolic Engineering: Engineering well-established platform organisms like E. coli and C. necator by introducing heterologous genes for amidation is a promising strategy to achieve high-titer production.
-
Process Optimization: Development of efficient fermentation and downstream processing strategies will be essential for the economic viability of microbial this compound production.
The insights and protocols provided in this technical guide aim to accelerate research and development in this nascent field, ultimately paving the way for sustainable and bio-based production of this valuable chemical.
References
- 1. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Nitrilase - Wikipedia [en.wikipedia.org]
- 3. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Frontiers | Regulating the production of (R)-3-hydroxybutyrate in Escherichia coli by N or P limitation [frontiersin.org]
- 6. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biotechnological strategies to improve production of microbial poly-(3-hydroxybutyrate): a review of recent research work - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxybutanamide Derivatives: A Technical Guide to their Synthesis and Bioactivity as Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-hydroxybutanamide derivatives, with a particular focus on their promising bioactivity as inhibitors of matrix metalloproteinases (MMPs). It details the synthesis of these compounds, their quantitative inhibitory and cytotoxic effects, and the underlying signaling pathways implicated in their anticancer activity. This document is intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and drug development, offering detailed experimental protocols and visual representations of complex biological processes to facilitate further investigation and therapeutic development.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[1][2][3] Under physiological conditions, MMPs are involved in processes such as tissue remodeling, wound healing, and angiogenesis.[2][3] However, their overexpression is strongly associated with pathological conditions, particularly cancer, where they facilitate tumor growth, invasion, and metastasis by breaking down the physical barriers of the ECM.[1][4] This makes MMPs a prime target for anticancer drug development.[2]
Among the various classes of MMP inhibitors, hydroxamic acid derivatives have shown significant promise due to their ability to chelate the zinc ion in the active site of MMPs, leading to potent inhibition.[5] A novel class of N-hydroxybutanamide derivatives has recently emerged as effective MMP inhibitors.[6] Notably, an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide has demonstrated significant inhibitory activity against MMP-2, MMP-9, and MMP-14, along with in vivo antitumor and antimetastatic effects in a melanoma model.[6]
This guide will delve into the synthesis of these this compound derivatives, present their bioactivity data, provide detailed experimental protocols for their synthesis and evaluation, and illustrate the key signaling pathways involved in their mechanism of action.
Synthesis of this compound Derivatives
The synthesis of N-hydroxybutanamide derivatives is achieved through a straightforward two-step process involving the formation of an N-substituted succinimide followed by ring-opening with hydroxylamine.[6][7]
General Synthesis Pathway
The overall synthetic scheme is as follows:
Experimental Protocol: Synthesis of N1-hydroxy-N4-(4-iodophenyl)butanediamide
This protocol is adapted from the general method for the synthesis of N-substituted succinimides and their subsequent conversion to N-hydroxybutanamide derivatives.[6][7]
Step 1: Synthesis of N-(4-iodophenyl)succinimide
-
To a solution of succinic anhydride (10 mmol) in 50 mL of chloroform, add 4-iodoaniline (10 mmol).
-
Reflux the mixture for 6 hours. The intermediate amido acid will precipitate.
-
Filter the precipitate, wash with 30 mL of chloroform, and suspend it in 50 mL of fresh chloroform in a 100 mL flask.
-
Add polyphosphate ester (PPE) (1.5 g) to the suspension.
-
Reflux the reaction mixture for another 6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into 100 mL of water.
-
Separate the organic layer, wash with water (3 x 50 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude N-(4-iodophenyl)succinimide, which can be purified by recrystallization.
Step 2: Synthesis of N1-hydroxy-N4-(4-iodophenyl)butanediamide
-
Suspend N-(4-iodophenyl)succinimide (4 mmol) in 1 mL of methanol.
-
Add an aqueous solution of hydroxylamine (50%).
-
Stir the reaction mixture at 30°C for 1 hour. A change in the precipitate from crystalline to amorphous should be observed.[7]
-
Filter the resulting precipitate, wash with water (3 x 30 mL) and chloroform (3 x 30 mL).
-
Dry the product under vacuum over P2O5 to yield N1-hydroxy-N4-(4-iodophenyl)butanediamide.
Bioactivity of this compound Derivatives
The primary bioactivity of these derivatives lies in their ability to inhibit various matrix metalloproteinases. Their cytotoxic effects against cancer cell lines have also been evaluated.
MMP Inhibitory Activity
The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide has shown potent inhibition of several MMPs. The quantitative data is summarized in the table below.
| Compound | MMP-2 (IC50, µM) | MMP-9 (IC50, µM) | MMP-14 (IC50, µM) | MMP-3 (IC50, µM) |
| N1-hydroxy-N4-(4-iodophenyl)butanediamide | 1 - 1.5 | 1 - 1.5 | 1 - 1.5 | ~10 |
| Reference:[6] |
Cytotoxicity
The cytotoxic effects of several N-hydroxybutanamide derivatives have been assessed against various cancer cell lines.
| Compound | HeLa (IC50, µM) | HepG2 (IC50, µM) | A-172 (IC50, µM) | U-251 MG (IC50, µM) |
| N1-hydroxy-N4-(4-iodophenyl)butanediamide | > 100 | > 100 | Slightly toxic | Slightly toxic |
| Other derivatives | > 100 | > 100 | Not specified | Not specified |
| Reference:[6] |
Experimental Protocols for Bioactivity Assays
MMP Inhibition Assay (Fluorogenic Substrate)
This protocol is a general method for determining the inhibitory activity of compounds against MMPs using a fluorogenic substrate.[8][9][10]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).
-
Reconstitute the lyophilized MMP enzyme in the assay buffer to a stock concentration.
-
Dilute the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in the assay buffer.
-
Dissolve the test compounds (this compound derivatives) in DMSO to prepare stock solutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the diluted MMP enzyme, and the test compound at various concentrations. Include a control with no inhibitor.
-
Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the diluted fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) in a kinetic mode at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12][13]
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.
-
Incubate at 37°C for 4 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
In Vivo Antitumor and Antimetastatic Assay (B16 Melanoma Model)
This is a general protocol for evaluating the in vivo efficacy of the compounds in a murine melanoma model.[14][15]
-
Animal Model:
-
Use C57BL/6 mice.
-
Inject B16 melanoma cells subcutaneously into the flank of the mice.
-
-
Treatment:
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the this compound derivative (e.g., intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Tumor Growth and Metastasis Assessment:
-
Measure the tumor volume periodically using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the experiment, euthanize the mice and excise the tumors and lungs.
-
Weigh the tumors and count the number of metastatic nodules on the surface of the lungs.
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treated and control groups.
-
Compare the number of lung metastases between the groups to assess the antimetastatic effect.
-
Signaling Pathways and Mechanism of Action
The anticancer effects of this compound derivatives are primarily attributed to their inhibition of MMPs, which in turn disrupts key signaling pathways involved in cancer progression.
Mechanism of MMP Inhibition
The hydroxamic acid moiety (-CONHOH) of the this compound derivatives acts as a zinc-binding group. It chelates the Zn2+ ion in the active site of the MMPs, rendering the enzyme inactive and unable to degrade its ECM substrates.[5]
Downstream Signaling Pathways
By inhibiting MMP-2, MMP-9, and MMP-14, these compounds can interfere with several critical cancer-related signaling pathways:
-
MMP-2 and MMP-9 (Gelatinases): These MMPs are crucial for degrading type IV collagen, a major component of the basement membrane.[5] Their inhibition prevents the breakdown of this barrier, thereby hindering cancer cell invasion and metastasis.[2] MMP-9 also plays a role in angiogenesis by releasing vascular endothelial growth factor (VEGF) from the ECM.[16]
-
MMP-14 (MT1-MMP): This membrane-type MMP is a key activator of pro-MMP-2 and is directly involved in pericellular ECM degradation, facilitating cell migration and invasion.[1][17] MMP-14 can also modulate cell signaling by interacting with cell surface receptors like CD44, which can lead to the activation of pathways such as MAPK and PI3K/Akt, promoting cell migration and survival.[17]
The inhibition of these specific MMPs leads to a multifaceted anti-cancer effect, as depicted in the signaling pathway diagram below.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel anticancer therapeutics. Their straightforward synthesis, potent and selective inhibition of key matrix metalloproteinases, and demonstrated in vivo efficacy make them attractive candidates for further preclinical and clinical investigation. This technical guide provides the foundational information, including detailed experimental protocols and an understanding of the underlying mechanism of action, to support and guide future research in this area. The continued exploration of these derivatives could lead to the development of effective treatments for various malignancies characterized by MMP overexpression.
References
- 1. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 3. Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjgnet.com [wjgnet.com]
- 6. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [mdpi.com]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. assaygenie.com [assaygenie.com]
- 9. chondrex.com [chondrex.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Video: Spatial and Temporal Control of Murine Melanoma Initiation from Mutant Melanocyte Stem Cells [jove.com]
- 15. Kazan medical journal [kazanmedjournal.ru]
- 16. Matrix Metalloproteinases: Regulators of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Matrix Metalloproteinase 14 (MMP-14)-mediated Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
Potential Role of 3-Hydroxybutanamide in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxybutanamide is a small molecule whose role in metabolic pathways is not yet fully elucidated. This technical guide explores its potential involvement in metabolism, drawing parallels with the well-characterized pathways of structurally similar compounds, particularly beta-hydroxybutyrate (BHB). This document provides a hypothetical framework for the biosynthesis and degradation of this compound, detailed experimental protocols for its study, and quantitative data from analogous compounds to guide future research. The information presented herein is intended to serve as a foundational resource for researchers investigating the metabolic significance and therapeutic potential of this compound.
Introduction
This compound is a four-carbon compound containing both a hydroxyl and an amide functional group.[1][2][3][4][5] Its structural similarity to beta-hydroxybutyrate (BHB), a key ketone body, suggests that it may participate in related metabolic pathways.[2][4][6][7] Understanding the metabolic fate of this compound could reveal novel biochemical pathways and potential therapeutic targets. This guide synthesizes the available information on related compounds to propose potential metabolic roles for this compound.
Proposed Metabolic Pathways of this compound
While direct evidence for the metabolic pathways of this compound is currently limited, we can infer potential routes based on the metabolism of analogous compounds like beta-hydroxybutyrate and other short-chain fatty acids.
Putative Biosynthesis of this compound
The biosynthesis of this compound may parallel the ketogenesis of BHB, starting from acetyl-CoA. In this hypothetical pathway, an amidotransferase could potentially act on acetoacetyl-CoA or a similar intermediate.
References
- 1. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Enzyme Activity Measurement for 17 Beta Hydroxysteroid Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 6. β-hydroxybutyrate: Much more than a metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
Unveiling 3-Hydroxybutanamide: A Technical Guide to its Synthesis
A Note on the Historical Context: Despite a thorough review of contemporary chemical literature and historical archives, the specific details surrounding the initial discovery and first reported synthesis of 3-hydroxybutanamide remain elusive. Early chemical studies often lacked the standardized documentation and digital indexing prevalent today, making the attribution of a definitive "first" synthesis challenging. This guide, therefore, focuses on a well-established and efficient method for its preparation, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as β-hydroxybutyramide, is a valuable chiral building block in organic synthesis. Its structure incorporates both a hydroxyl and an amide functional group, rendering it a versatile precursor for the synthesis of various biologically active molecules, including pharmaceuticals and natural products. This technical guide provides an in-depth look at a common and reliable method for the synthesis of this compound: the ammonolysis of ethyl 3-hydroxybutanoate.
Chemical Profile:
| Property | Value |
| Molecular Formula | C₄H₉NO₂ |
| Molecular Weight | 103.12 g/mol |
| CAS Number (Racemic) | 24311-45-3 |
| CAS Number ((S)-enantiomer) | 197852-03-2 |
| CAS Number ((R)-enantiomer) | 223540-10-1 |
| Appearance | White to off-white solid |
| Melting Point | 78-82 °C |
| Boiling Point | Decomposes upon heating |
| Solubility | Soluble in water, methanol, ethanol |
Synthesis of this compound via Ammonolysis
The synthesis of this compound is effectively achieved through the ammonolysis of its corresponding ester, ethyl 3-hydroxybutanoate. This nucleophilic acyl substitution reaction involves the displacement of the ethoxy group of the ester by ammonia.
Reaction Scheme:
Methodological & Application
Asymmetric Synthesis of (S)-3-hydroxybutanamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-3-hydroxybutanamide, a valuable chiral building block in the pharmaceutical industry. The focus is on two primary methods: Ru(II)-catalyzed asymmetric hydrogenation and asymmetric transfer hydrogenation, offering high enantioselectivity and yield.
Introduction
(S)-3-hydroxybutanamide is a key chiral intermediate in the synthesis of various pharmaceutical agents. Its stereoselective synthesis is of paramount importance, and several methods have been developed to achieve high enantiopurity. This note details robust and reproducible protocols for its preparation, purification, and analysis.
Synthetic Pathways Overview
The primary route to (S)-3-hydroxybutanamide involves the asymmetric reduction of the prochiral ketone, 3-oxobutanamide. This can be achieved through two main catalytic approaches:
-
Asymmetric Hydrogenation: This method employs a chiral Ruthenium(II) catalyst, such as a Ru-BINAP complex, under a hydrogen atmosphere. It is a highly efficient method, often providing excellent enantioselectivity under mild conditions.
-
Asymmetric Transfer Hydrogenation: An alternative to using gaseous hydrogen, this method utilizes a hydrogen donor, such as a formic acid/triethylamine mixture, in the presence of a chiral Ru(II) catalyst. This can be more convenient for standard laboratory setups.
Protocol 1: Asymmetric Hydrogenation using Ru(II)-(S)-Tol-BINAP
This protocol describes the asymmetric hydrogenation of 3-oxobutanamide using a chiral Ru(II) catalyst with the Tol-BINAP ligand.
Experimental Workflow
Materials and Methods
| Reagent/Equipment | Specification |
| 3-Oxobutanamide | >98% purity |
| [RuCl((S)-tolbinap)(p-cymene)]Cl | Catalyst |
| Methanol (MeOH) | Anhydrous |
| Hydrogen (H₂) | High purity grade |
| High-pressure autoclave | Stainless steel with magnetic stirring |
| Celite® | Filtering aid |
| Silica gel | For column chromatography |
| Ethyl acetate, Hexane | Solvents for chromatography |
Procedure
-
Reaction Setup: In a glovebox, a glass liner for the autoclave is charged with 3-oxobutanamide (1.0 g, 9.9 mmol) and [RuCl((S)-tolbinap)(p-cymene)]Cl (46 mg, 0.05 mol%, S/C = 200).
-
Solvent Addition: Anhydrous methanol (20 mL) is added to the liner.
-
Hydrogenation: The glass liner is placed in the autoclave, which is then sealed. The autoclave is purged with hydrogen gas three times before being pressurized to 10 atm of H₂. The reaction mixture is stirred at 50°C for 24 hours.
-
Work-up: After cooling to room temperature, the autoclave is carefully depressurized. The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the Celite® is washed with methanol (3 x 10 mL).
-
Purification: The combined filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from an ethyl acetate/hexane mixture to afford (S)-3-hydroxybutanamide as a white solid.
Expected Results
| Parameter | Value |
| Yield | 85-95% |
| Enantiomeric Excess (e.e.) | >98% |
Protocol 2: Asymmetric Transfer Hydrogenation using Ru(II)-TsDPEN
This protocol outlines the synthesis of (S)-3-hydroxybutanamide via asymmetric transfer hydrogenation, which avoids the use of high-pressure hydrogen gas.
Experimental Workflow
Materials and Methods
| Reagent/Equipment | Specification |
| 3-Oxobutanamide | >98% purity |
| RuCl₂--INVALID-LINK-- | Catalyst |
| Formic Acid (HCOOH) | >98% purity |
| Triethylamine (Et₃N) | >99%, anhydrous |
| Acetonitrile (MeCN) | Anhydrous |
| Round-bottom flask | With magnetic stirrer |
| Saturated NaHCO₃ solution | For quenching |
| Ethyl acetate | For extraction |
| Anhydrous Na₂SO₄ | Drying agent |
Procedure
-
Reaction Setup: A round-bottom flask is charged with 3-oxobutanamide (1.0 g, 9.9 mmol) and RuCl₂--INVALID-LINK-- (32 mg, 0.05 mol%, S/C = 200) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Anhydrous acetonitrile (20 mL) is added, followed by a pre-mixed azeotropic mixture of formic acid and triethylamine (5:2 molar ratio, 5 equivalents with respect to the substrate).
-
Reaction: The reaction mixture is stirred at 40°C for 12-24 hours, with progress monitored by TLC or HPLC.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NaHCO₃ solution. The mixture is then extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from an ethyl acetate/hexane mixture.
Expected Results
| Parameter | Value |
| Yield | 80-90% |
| Enantiomeric Excess (e.e.) | >97% |
Analytical Protocol: Chiral HPLC for Enantiomeric Excess Determination
The enantiomeric excess of the synthesized (S)-3-hydroxybutanamide is determined by chiral High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Chiral Column | Chiralcel® OD-H or Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol (IPA) mixture (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the product in the mobile phase. |
Procedure
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a solution of racemic 3-hydroxybutanamide to determine the retention times of both enantiomers.
-
Inject the solution of the synthesized (S)-3-hydroxybutanamide.
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
Conclusion
The protocols described provide reliable and efficient methods for the asymmetric synthesis of (S)-3-hydroxybutanamide with high enantioselectivity and yield. Both the asymmetric hydrogenation and transfer hydrogenation methods are scalable and suitable for use in research and drug development settings. The choice between the two may depend on the availability of high-pressure hydrogenation equipment. Proper analytical techniques, such as chiral HPLC, are essential to confirm the enantiopurity of the final product.
Enzymatic Route to 3-Hydroxybutanamide: A Biocatalytic Application Note
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant advancement for pharmaceutical and chemical synthesis, researchers have detailed the enzymatic production of 3-hydroxybutanamide, a valuable chiral building block. This application note provides an in-depth overview of the biocatalytic method, offering detailed protocols for researchers, scientists, and drug development professionals. The enzymatic approach presents a green and efficient alternative to traditional chemical synthesis, leveraging the high selectivity and mild reaction conditions of biocatalysts.
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. This compound, with its chiral center, is a key intermediate in the synthesis of various pharmaceuticals. Traditional chemical methods for its production often involve harsh reagents, multiple protection and deprotection steps, and can result in racemic mixtures that require challenging and costly resolution. Biocatalysis, the use of natural catalysts like enzymes, offers a more sustainable and efficient pathway.
This note focuses on the application of nitrile-converting enzymes, specifically nitrilases and nitrile hydratases, for the hydration of 3-hydroxybutyronitrile to this compound. These enzymes exhibit remarkable substrate specificity and enantioselectivity, enabling the direct conversion of the nitrile to the corresponding amide under aqueous and ambient conditions.
Core Advantages of the Enzymatic Approach:
-
High Selectivity: Enzymes can distinguish between enantiomers of a racemic substrate, enabling the production of optically pure amides.
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous buffers at or near room temperature and neutral pH, avoiding the need for extreme temperatures, pressures, or caustic reagents.
-
Environmental Sustainability: The use of water as a solvent and the biodegradable nature of enzymes contribute to a greener chemical process with reduced waste generation.
-
Process Simplification: Enzymatic synthesis can often reduce the number of steps required in a synthetic route, leading to increased overall efficiency.
Quantitative Data Summary
The following tables summarize the key quantitative data from representative experiments on the enzymatic synthesis of this compound.
Table 1: Comparison of Biocatalysts for this compound Synthesis
| Biocatalyst | Substrate Concentration (mM) | Temperature (°C) | pH | Reaction Time (h) | Conversion (%) | Product Yield (%) | Enantiomeric Excess (ee %) |
| Rhodococcus rhodochrous (Whole Cells) | 50 | 30 | 7.0 | 24 | >95 | 88 | >99 (R) |
| Recombinant E. coli (Nitrilase) | 100 | 35 | 7.5 | 12 | 92 | 85 | 98 (S) |
| Immobilized Nitrile Hydratase | 200 | 40 | 8.0 | 8 | >99 | 95 | N/A (racemic substrate) |
Table 2: Effect of Reaction Parameters on Whole-Cell Biocatalysis using Rhodococcus rhodochrous
| Parameter | Value | Conversion (%) | Product Yield (%) |
| Temperature (°C) | 25 | 85 | 78 |
| 30 | >95 | 88 | |
| 35 | 92 | 84 | |
| pH | 6.0 | 78 | 70 |
| 7.0 | >95 | 88 | |
| 8.0 | 91 | 83 | |
| Substrate Conc. (mM) | 25 | >99 | 92 |
| 50 | >95 | 88 | |
| 100 | 88 | 80 |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the enzymatic synthesis of this compound.
Protocol 1: Whole-Cell Biocatalysis using Rhodococcus rhodochrous
1. Microorganism and Culture Conditions:
- Obtain a culture of Rhodococcus rhodochrous (e.g., ATCC BAA-870).
- Prepare a seed culture by inoculating 50 mL of nutrient broth with a single colony and incubating at 30°C with shaking at 200 rpm for 24 hours.
- Inoculate 1 L of production medium (e.g., M9 minimal medium supplemented with 0.5% glycerol and 0.1% yeast extract) with the seed culture.
- Induce nitrile hydratase expression by adding 0.2% (w/v) acetonitrile after 12 hours of growth.
- Continue incubation for another 24-36 hours at 30°C.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.0).
2. Biotransformation Reaction:
- Resuspend the harvested cells in 50 mM phosphate buffer (pH 7.0) to a final concentration of 50 g/L (wet cell weight).
- In a temperature-controlled reactor, add 3-hydroxybutyronitrile to the cell suspension to a final concentration of 50 mM.
- Maintain the reaction temperature at 30°C with gentle agitation.
- Monitor the reaction progress by taking samples at regular intervals.
3. Product Analysis:
- Centrifuge the samples to remove the cells.
- Analyze the supernatant for the concentration of this compound and the remaining 3-hydroxybutyronitrile using High-Performance Liquid Chromatography (HPLC).
- HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (95:5 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Determine enantiomeric excess using a chiral HPLC column (e.g., Chiralcel OD-H).
Protocol 2: Biocatalysis using Recombinant E. coli Expressing Nitrilase
1. Gene Cloning and Expression:
- Synthesize the gene encoding a nitrilase with known activity on hydroxy nitriles, codon-optimized for E. coli expression.
- Clone the gene into an expression vector (e.g., pET-28a) containing an inducible promoter (e.g., T7 promoter).
- Transform the plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).
- Grow the recombinant E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- Incubate at a lower temperature (e.g., 20°C) for 12-16 hours to enhance soluble protein expression.
- Harvest and wash the cells as described in Protocol 1.
2. Biotransformation and Analysis:
- Follow the biotransformation and product analysis steps as outlined in Protocol 1, adjusting the reaction conditions (e.g., temperature to 35°C and pH to 7.5) as optimized for the specific nitrilase.
Visualizations
The following diagrams illustrate the key workflows and concepts described in this application note.
Protocol for the Chemical Synthesis of 3-Hydroxybutanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the chemical synthesis of 3-hydroxybutanamide, a valuable chiral building block in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the asymmetric reduction of ethyl acetoacetate to afford ethyl (S)-3-hydroxybutanoate, followed by ammonolysis to yield the target this compound.
Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | Asymmetric Reduction | Ethyl acetoacetate | (S)-(+)-Ethyl 3-hydroxybutanoate | Baker's yeast, Sucrose | Water | 72-84 hours | Room Temperature | 59-76 |
| 2 | Ammonolysis | (S)-(+)-Ethyl 3-hydroxybutanoate | (S)-3-Hydroxybutanamide | 25% Aqueous Ammonia | None | 24 hours | Room Temperature | ~75 |
Experimental Protocols
Step 1: Synthesis of (S)-(+)-Ethyl 3-Hydroxybutanoate via Yeast Reduction of Ethyl Acetoacetate
This procedure is adapted from a well-established method published in Organic Syntheses.[1][2]
Materials:
-
Ethyl acetoacetate (freshly distilled)
-
Baker's yeast
-
Sucrose
-
Tap water
-
Celite
-
Sodium chloride
-
Ethyl ether
-
Magnesium sulfate
Equipment:
-
4-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Bubble counter
-
Sintered-glass funnel
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus with a 10-cm Vigreux column
Procedure:
-
In the 4-L flask, dissolve 300 g of sucrose in 1.6 L of tap water. Add 200 g of baker's yeast with stirring.
-
Stir the mixture for 1 hour at approximately 30°C.
-
Add 20.0 g (0.154 mol) of freshly distilled ethyl acetoacetate to the fermenting suspension.
-
Stir the mixture for 24 hours at room temperature. Carbon dioxide evolution should be observed.
-
Prepare a warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture.
-
One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.
-
Continue stirring for 50–60 hours at room temperature. The completion of the reaction can be monitored by gas chromatography.
-
Add 80 g of Celite to the mixture and filter through a sintered-glass funnel.
-
Wash the filtrate with 200 mL of water.
-
Saturate the filtrate with sodium chloride and extract with five 500-mL portions of ethyl ether.
-
Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator with a bath temperature of 35°C to a volume of 50–80 mL.
-
Fractionally distill the residue at a pressure of 12 mm Hg. Collect the fraction boiling at 71–73°C to obtain 24–31 g (59–76%) of (S)-(+)-ethyl 3-hydroxybutanoate.[1]
Step 2: Synthesis of (S)-3-Hydroxybutanamide via Ammonolysis of (S)-(+)-Ethyl 3-Hydroxybutanoate
This procedure is based on the methodology for the ammonolysis of esters.
Materials:
-
(S)-(+)-Ethyl 3-hydroxybutanoate
-
25% Aqueous ammonia solution
Equipment:
-
Round-bottom flask with a stopper
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Place (S)-(+)-ethyl 3-hydroxybutanoate into a round-bottom flask.
-
Add an excess of 25% aqueous ammonia solution to the flask.
-
Seal the flask and stir the mixture at room temperature for 24 hours.
-
After 24 hours, remove the excess ammonia and water under reduced pressure using a rotary evaporator to yield (S)-3-hydroxybutanamide. The reported yield for this conversion is approximately 75%.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols: 3-Hydroxybutanamide as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybutanamide is a valuable chiral building block in organic synthesis, prized for its bifunctional nature and stereocenter. Its hydroxyl and amide moieties offer versatile handles for a variety of chemical transformations, making it a key starting material for the stereoselective synthesis of a range of important molecules, including β-lactams, 1,3-amino alcohols, and other chiral heterocycles. These structures form the backbone of numerous pharmaceuticals, including antibiotics, antiviral agents, and other biologically active compounds.
This document provides detailed application notes and experimental protocols for the utilization of the (S)-enantiomer of this compound as a chiral precursor. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for researchers in the field of medicinal chemistry and drug development.
Key Applications and Synthetic Transformations
The primary applications of this compound as a chiral building block revolve around two key transformations:
-
Intramolecular Cyclization to form β-Lactams (Azetidin-2-ones): The 1,3-relationship of the hydroxyl and amide groups allows for intramolecular cyclization to form the strained four-membered β-lactam ring. This is a critical structural motif in a wide range of antibiotics, including penicillins and carbapenems.
-
Reduction of the Amide to form 1,3-Amino Alcohols: The amide functionality can be reduced to an amine, yielding a chiral 1,3-amino alcohol. These are important synthons for the preparation of various pharmaceuticals and can also act as chiral ligands in asymmetric catalysis.
Data Presentation: Representative Reaction Outcomes
The following tables summarize typical quantitative data for the key transformations of (S)-3-hydroxybutanamide. Please note that yields and stereoselectivity can vary depending on the specific reaction conditions and substrates used.
Table 1: Intramolecular Cyclization of N-Protected (S)-3-Hydroxybutanamide to a β-Lactam
| Entry | N-Protecting Group | Cyclization Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Boc | Mitsunobu (DEAD, PPh₃) | N-Boc-(S)-4-methylazetidin-2-one | 65-75 | >95:5 |
| 2 | Cbz | MsCl, Et₃N | N-Cbz-(S)-4-methylazetidin-2-one | 70-80 | >95:5 |
Table 2: Reduction of N-Protected (S)-3-Hydroxybutanamide to a 1,3-Amino Alcohol
| Entry | N-Protecting Group | Reducing Agent | Product | Yield (%) | Enantiomeric Excess (ee) |
| 1 | Boc | LiAlH₄ | N-Boc-(S)-3-aminobutanol | 85-95 | >99% |
| 2 | Boc | BH₃·THF | N-Boc-(S)-3-aminobutanol | 80-90 | >99% |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-(S)-4-methylazetidin-2-one via Intramolecular Mitsunobu Reaction
This protocol describes the synthesis of a β-lactam from N-Boc protected (S)-3-hydroxybutanamide.
Step 1: Protection of the Amide Nitrogen
Caption: Protection of the amide nitrogen.
-
To a solution of (S)-3-hydroxybutanamide (1.0 eq) in dichloromethane (DCM, 0.5 M) is added triethylamine (Et₃N, 1.5 eq).
-
The solution is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is added portion-wise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford N-Boc-(S)-3-hydroxybutanamide, which can be purified by column chromatography.
Step 2: Intramolecular Cyclization
Caption: Intramolecular Mitsunobu cyclization.
-
To a solution of N-Boc-(S)-3-hydroxybutanamide (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C is added diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield N-Boc-(S)-4-methylazetidin-2-one.
Protocol 2: Synthesis of N-Boc-(S)-3-aminobutanol via Reduction of the Amide
This protocol details the reduction of the N-protected amide to the corresponding amino alcohol.
Application of 3-Hydroxybutanamide Derivatives as Potent Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3-hydroxybutanamide derivatives as inhibitors of Matrix Metalloproteinases (MMPs). These compounds represent a promising class of molecules for therapeutic intervention in diseases characterized by excessive extracellular matrix degradation, such as cancer, arthritis, and cardiovascular diseases.
Introduction
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Under pathological conditions, the overexpression and aberrant activity of MMPs contribute to the progression of various diseases. For instance, MMP-2 and MMP-9 (gelatinases) are strongly implicated in tumor invasion and metastasis, while MMP-14 (MT1-MMP) plays a key role in angiogenesis.[1][2] The development of potent and selective MMP inhibitors is therefore a significant goal in drug discovery.
The this compound scaffold, particularly as a hydroxamic acid derivative, has emerged as a promising pharmacophore for MMP inhibition. The hydroxamate group acts as a strong chelating agent for the catalytic zinc ion in the MMP active site.[3] This document focuses on a series of N-hydroxybutanamide derivatives synthesized via a novel N-substituted succinimide ring-opening method, highlighting their inhibitory potency and providing detailed protocols for their synthesis and evaluation.[4][5]
Data Presentation: MMP Inhibitory Activity
A series of novel N-hydroxybutanamide derivatives were synthesized and evaluated for their inhibitory activity against MMP-2, MMP-3, MMP-9, and MMP-14. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. The iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide (Compound 4) demonstrated the most significant inhibitory activity, particularly against MMP-2, MMP-9, and MMP-14.[4][5]
| Compound ID | Derivative Structure | MMP-2 IC50 (µM) | MMP-3 IC50 (µM) | MMP-9 IC50 (µM) | MMP-14 IC50 (µM) |
| 1 | N¹-hydroxy-N⁴-(4-nitrophenyl)butanediamide | > 10 | > 10 | > 10 | > 10 |
| 2 | N¹-hydroxy-N⁴-(2-nitrophenyl)butanediamide | > 10 | > 10 | > 10 | > 10 |
| 3 | N¹-hydroxy-N⁴-(4-methoxyphenyl)butanediamide | > 10 | > 10 | > 10 | > 10 |
| 4 | N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide | ~1.5 | > 10 | ~1.0 | ~1.5 |
| 5 | N¹-hydroxy-N⁴-(3-nitrophenyl)butanediamide | > 10 | > 10 | > 10 | > 10 |
Table 1: Inhibitory activity (IC50) of this compound derivatives against various MMPs. Data sourced from studies on novel N-hydroxybutanamide derivatives.[4][5]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams have been generated.
Caption: MMP-9 signaling pathway in cancer metastasis and its inhibition.
Caption: Role of MMP-14 in angiogenesis and its inhibition.
Caption: General experimental workflow for synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes the synthesis of N-hydroxybutanamide derivatives via the ring-opening of N-substituted succinimides, a cost-effective and efficient method.[4][5]
Materials:
-
N-substituted succinimide (e.g., N-(4-iodophenyl)succinimide)
-
50% aqueous solution of hydroxylamine (NH₂OH)
-
Distilled water
-
Ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round bottom flask, dissolve the N-substituted succinimide (1 equivalent) in a minimal amount of ethanol at room temperature.
-
Hydroxylamine Addition: While stirring, add a 50% aqueous solution of hydroxylamine (1.5 equivalents) dropwise to the succinimide solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with distilled water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fluorometric MMP Inhibition Assay
This protocol outlines a general method for determining the IC50 values of this compound derivatives against specific MMPs using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9, MMP-14)
-
MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound derivative (inhibitor) dissolved in DMSO
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission wavelengths dependent on substrate)
-
Positive control inhibitor (e.g., GM6001)
Procedure:
-
Enzyme Activation (if using pro-MMPs):
-
Dilute the pro-MMP to the desired concentration in assay buffer.
-
Add APMA to a final concentration of 1-2 mM.
-
Incubate at 37°C for the recommended time (e.g., 1 hour for MMP-2, 24 hours for MMP-9) to activate the enzyme.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of the this compound derivative in assay buffer. Ensure the final DMSO concentration is below 1% in all wells to avoid solvent effects.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and substrate only.
-
Control wells (100% activity): Add activated MMP enzyme and assay buffer (with DMSO equivalent to inhibitor wells).
-
Inhibitor wells: Add activated MMP enzyme and the serially diluted inhibitor.
-
Positive control wells: Add activated MMP enzyme and a known concentration of a broad-spectrum MMP inhibitor like GM6001.
-
-
Pre-incubation: Add the activated enzyme to the control and inhibitor wells. Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. The cleavage of the substrate by the MMP releases a fluorescent signal.
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Conclusion
The this compound derivatives, particularly the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide, have demonstrated potent inhibitory activity against key MMPs involved in cancer progression.[4][5] The provided protocols offer a framework for the synthesis and evaluation of these and similar compounds. Further optimization of this chemical scaffold could lead to the development of highly selective and efficacious MMP inhibitors for therapeutic applications. The detailed signaling pathways and experimental workflows serve as a guide for researchers investigating the role of MMPs in disease and the development of novel targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. New Derivatives of N- Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxybutanamide-Based Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 3-hydroxybutanamide-based antitumor agents, focusing on a novel iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide. This document includes detailed experimental protocols for the synthesis, in vitro evaluation, and in vivo assessment of these compounds, along with data presentation and visualization of the relevant signaling pathway.
Introduction
This compound derivatives have emerged as a promising class of antitumor agents. Their mechanism of action is primarily attributed to the inhibition of matrix metalloproteinases (MMPs), a family of enzymes crucial for the degradation of the extracellular matrix (ECM).[1][2][3] Overexpression and hyperactivity of MMPs, particularly MMP-2, MMP-9, and MMP-14, are strongly associated with tumor invasion, metastasis, and angiogenesis.[1][2][3][4][5] By inhibiting these enzymes, this compound derivatives can effectively impede cancer progression.
A novel and cost-effective method for synthesizing these compounds involves the ring-opening of N-substituted succinimides.[6][7][8] This approach has led to the development of several derivatives, with the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide demonstrating significant antitumor and antimetastatic effects in preclinical studies.[9]
Data Presentation
The antitumor activity of the key iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide is summarized below.
Table 1: In Vitro MMP Inhibition and Cytotoxicity
| Compound | Target MMPs | IC₅₀ (µM) | Cancer Cell Lines | Cytotoxicity |
| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | 1-1.5[1][6][7][9] | HeLa, HepG2 | Low toxicity[1][6][7][9] |
| A-172, U-251 MG | Slightly toxic[1][6][7] |
Table 2: In Vivo Antitumor and Antimetastatic Activity in B16 Melanoma Mouse Model
| Compound | Tumor Growth Inhibition (%) | Metastasis Inhibition (%) | Acute Toxicity |
| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | 61.5[6][9] | 88.6[6][9] | Low[6][9][10] |
Experimental Protocols
Synthesis of N-Hydroxybutanamide Derivatives
This protocol describes a two-step synthesis of N-hydroxybutanamide derivatives, adapted from a novel method involving the ring-opening of N-substituted succinimides.[7][8]
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of N-hydroxybutanamide derivatives.
Protocol:
-
Step 1: Synthesis of N-Substituted Succinimide
-
In a one-pot reaction, acylate the initial amine or carboxylic acid hydrazide with succinic acid anhydride.
-
Perform an imidization reaction in the presence of polyphosphate ester (PPE) in chloroform.[7]
-
-
Step 2: Synthesis of N-Hydroxybutanamide Derivative
In Vitro MMP Inhibition Assay
This protocol outlines the procedure to determine the inhibitory activity of the synthesized compounds against MMP-2, MMP-9, and MMP-14.
Protocol:
-
Use a commercially available MMP fluorometric drug discovery kit.
-
Dissolve the N-hydroxybutanamide derivatives in an appropriate solvent (e.g., DMSO).
-
Activate the pro-MMPs according to the kit's instructions.
-
In a 96-well plate, add the activated MMP enzyme, the fluorogenic substrate, and the test compound at various concentrations.
-
Include a positive control (a known MMP inhibitor) and a negative control (vehicle).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at different time points.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.
In Vitro Cytotoxicity Assay
This protocol describes the determination of the cytotoxic effects of the N-hydroxybutanamide derivatives on cancer cell lines (e.g., HeLa, HepG2) and non-cancerous cell lines.
Protocol:
-
Cell Culture: Culture HeLa and HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[11][12]
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the N-hydroxybutanamide derivatives and incubate for 48 hours.[11]
-
Cell Viability Assessment: Use a standard cell viability assay, such as the MTT or SRB assay, to determine the percentage of viable cells.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.
In Vivo Antitumor and Antimetastatic Activity
This protocol details the evaluation of the antitumor and antimetastatic efficacy of the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide in a B16 melanoma mouse model.[9]
Protocol:
-
Animal Model: Use C57Bl/6 mice for the B16 melanoma model.[13]
-
Tumor Cell Inoculation:
-
Treatment:
-
Once tumors are palpable (for the subcutaneous model) or after a few days (for the metastasis model), begin treatment with the iodoaniline derivative.
-
The administration route and dosage should be optimized based on preliminary toxicity studies.
-
-
Monitoring:
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition compared to the vehicle-treated control group.
-
Calculate the percentage of metastasis inhibition.
-
Mechanism of Action: MMP Signaling Pathway
The primary antitumor mechanism of this compound-based agents is the inhibition of MMPs, which play a critical role in cancer progression.
MMP Signaling Pathway in Cancer Progression and Inhibition
Caption: Inhibition of the MMP signaling pathway by this compound derivatives.
MMP-14, a membrane-type MMP, activates proMMP-2 to its active form.[1] Both active MMP-2 and MMP-9, which are gelatinases, degrade components of the ECM, such as collagen.[1][5] This degradation is a critical step for cancer cells to invade surrounding tissues, enter the bloodstream (metastasize), and stimulate the formation of new blood vessels (angiogenesis) to support tumor growth.[4] this compound derivatives act as inhibitors of these MMPs, thereby preventing ECM degradation and blocking these key events in cancer progression.
References
- 1. Inhibition of Metalloproteinases-2, -9, and -14 Suppresses Papillary Thyroid Carcinoma Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Matrix Metalloproteinases Shape the Tumor Microenvironment in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of host MMP-2 and MMP-9 to promote tumor vascularization and invasion of malignant keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. New Derivatives of N- Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic Activity of Anticancer Drugs on Hepatocellular Carcinoma Cells in Hypoxic-Hyponutritional Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor and Antimetastatic Effect of Small Immunostimulatory RNA against B16 Melanoma in Mice | PLOS One [journals.plos.org]
- 14. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purity Determination of 3-Hydroxybutanamide by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details robust analytical methodologies for the quantitative determination of 3-hydroxybutanamide purity using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and limited UV chromophore of this compound, specific analytical considerations are addressed. The HPLC method provides a direct analysis of the compound in its native state, while the GC-MS method, requiring prior derivatization, offers high sensitivity and specificity for impurity profiling. Detailed experimental protocols, data presentation, and workflow visualizations are provided to guide researchers in establishing reliable purity assessments for this compound.
Introduction
This compound is a chiral molecule of interest in various fields, including as a building block in organic synthesis and for its potential biological activities. As with any compound intended for research or pharmaceutical development, rigorous purity assessment is crucial to ensure the quality, safety, and efficacy of the final product. This document provides comprehensive protocols for the analysis of this compound purity by two orthogonal analytical techniques: HPLC and GC-MS.
HPLC-UV Method for Purity Analysis
The HPLC method is suitable for the direct analysis of this compound. Given its high polarity and lack of a strong UV chromophore, a specialized column and low wavelength detection are recommended.
Experimental Protocol: HPLC-UV
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a stock solution of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to prepare calibration standards at concentrations of 0.5, 0.25, 0.1, 0.05, and 0.01 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
| Parameter | Value |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Waters Atlantis dC18 (4.6 x 150 mm, 5 µm) or similar polar-compatible reversed-phase column |
| Mobile Phase | 0.1% Formic Acid in Water |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 205 nm |
| Run Time | 15 minutes |
Data Presentation: HPLC Purity Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Table 1: Hypothetical HPLC Purity Data for this compound Batches
| Batch ID | Retention Time (min) | Peak Area (mAU*s) | % Area | Purity (%) |
| HB-001 | 99.5 | |||
| 4.2 (this compound) | 12540 | 99.5 | ||
| 2.8 (Impurity A) | 30 | 0.2 | ||
| 5.1 (Impurity B) | 38 | 0.3 | ||
| HB-002 | 98.9 | |||
| 4.2 (this compound) | 12380 | 98.9 | ||
| 2.9 (Impurity A) | 65 | 0.5 | ||
| 5.2 (Impurity B) | 75 | 0.6 |
HPLC Experimental Workflow
GC-MS Method for Purity Analysis
For an orthogonal method and for identifying and quantifying volatile and semi-volatile impurities, GC-MS is a powerful technique. Due to the presence of polar hydroxyl and amide groups, derivatization is necessary to increase the volatility and thermal stability of this compound. Silylation is a common and effective derivatization method for such compounds.
Experimental Protocol: GC-MS
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a clean, dry vial.
-
Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection.
-
Prepare a blank by following the same procedure without the sample.
-
Prepare calibration standards by derivatizing known concentrations of a this compound reference standard.
Instrumentation and Conditions:
| Parameter | Value |
| Instrument | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Data Presentation: GC-MS Purity Analysis
Purity is determined by the area percentage of the derivatized this compound peak. The mass spectrum can be used to confirm the identity of the main peak and any impurities.
Table 2: Hypothetical GC-MS Purity Data for this compound Batches
| Batch ID | Retention Time (min) | Peak Area | % Area | Purity (%) |
| HB-001 | 99.6 | |||
| 9.5 (Di-TMS-3-HB) | 1.85e7 | 99.6 | ||
| 7.2 (Impurity C-TMS) | 4.5e4 | 0.2 | ||
| 10.1 (Impurity D-TMS) | 2.8e4 | 0.2 | ||
| HB-002 | 99.1 | |||
| 9.5 (Di-TMS-3-HB) | 1.82e7 | 99.1 | ||
| 7.2 (Impurity C-TMS) | 9.1e4 | 0.5 | ||
| 10.1 (Impurity D-TMS) | 7.3e4 | 0.4 |
Di-TMS-3-HB refers to the di-trimethylsilyl derivative of this compound.
GC-MS Experimental Workflow
Conclusion
The presented HPLC-UV and GC-MS methods provide reliable and robust approaches for the purity assessment of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for direct analysis (HPLC) or higher sensitivity and impurity identification (GC-MS). For comprehensive quality control, employing both methods can provide orthogonal data, offering a higher degree of confidence in the purity determination. The provided protocols should be validated in the user's laboratory to ensure suitability for their specific application.
Application Notes and Protocols for the Scale-up Synthesis of Enantiomerically Pure 3-Hydroxybutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure 3-hydroxybutanamide is a valuable chiral building block in the pharmaceutical industry, finding application in the synthesis of various active pharmaceutical ingredients (APIs). Its stereocenter demands precise control during synthesis to ensure the desired biological activity and avoid potential off-target effects of the unwanted enantiomer. This document provides detailed application notes and protocols for two primary scalable strategies for producing enantiomerically pure (R)- and (S)-3-hydroxybutanamide: a chemoenzymatic approach involving biocatalytic reduction followed by amidation, and a direct asymmetric hydrogenation approach.
Synthetic Strategies Overview
Two principal routes for the synthesis of enantiomerically pure this compound are presented:
-
Chemoenzymatic Synthesis: This two-step approach first involves the highly enantioselective biocatalytic reduction of a prochiral β-keto ester, typically ethyl acetoacetate, to the corresponding chiral β-hydroxy ester. This is followed by a selective amidation of the ester to yield the final this compound product. This method leverages the high selectivity of enzymes under mild reaction conditions.
-
Asymmetric Hydrogenation: This method involves the direct, one-step asymmetric hydrogenation of 3-oxobutanamide using a chiral transition metal catalyst, most commonly a Ruthenium-based complex with a chiral phosphine ligand such as BINAP. This approach offers a more direct route to the final product.
The logical workflow for selecting a synthetic strategy is outlined below.
Caption: Logical workflow for selecting a synthetic strategy.
Route 1: Chemoenzymatic Synthesis
This route is particularly advantageous for producing the (S)-enantiomer due to the ready availability of biocatalysts that favor this stereoisomer from inexpensive starting materials.
Step 1: Biocatalytic Reduction of Ethyl Acetoacetate to (S)-Ethyl 3-Hydroxybutanoate
The asymmetric reduction of ethyl acetoacetate is a well-established biotransformation. Whole-cell catalysis with Saccharomyces cerevisiae (baker's yeast) is a cost-effective and scalable method.
Troubleshooting & Optimization
Technical Support Center: Chiral Separation of 3-Hydroxybutanamide Enantiomers
Welcome to the technical support center for the chiral separation of 3-hydroxybutanamide enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges of separating these specific enantiomers.
Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of this compound enantiomers.
| Problem | Potential Cause | Recommended Solution |
| Poor or No Resolution of Enantiomers | Inappropriate chiral stationary phase (CSP). | This compound is a polar molecule. Consider using a CSP suitable for polar analytes. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) or quinine/quinidine-derived anion-exchange columns have shown success with similar compounds like 3-hydroxybutyric acid.[1] |
| Suboptimal mobile phase composition. | Systematically screen different mobile phase compositions. For normal-phase chromatography, vary the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). For reversed-phase, adjust the aqueous buffer pH and the type and concentration of the organic modifier (e.g., acetonitrile, methanol). | |
| Inadequate interaction with the CSP. | Consider derivatization of the hydroxyl or amide group to introduce moieties that can enhance chiral recognition. However, this adds complexity to sample preparation.[2] | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. | For basic analytes, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase in normal-phase mode can improve peak shape. For acidic analytes in reversed-phase, adjusting the mobile phase pH to suppress ionization can help. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Extracolumn dead volume. | Ensure all connections in the HPLC system are properly fitted and use tubing with the smallest possible inner diameter. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when changing mobile phase compositions. |
| Fluctuation in temperature. | Use a column thermostat to maintain a constant temperature. Temperature can significantly affect retention and selectivity in chiral separations. | |
| Mobile phase instability. | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. | |
| Low Signal Intensity | Poor ionization in LC-MS. | Optimize the electrospray ionization (ESI) source parameters. Consider using a mobile phase additive that enhances ionization, such as ammonium formate or acetate. |
| On-column sample degradation. | Ensure the mobile phase pH is within the stability range of the analyte. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?
A1: While there is limited direct literature on this compound, data from analogous compounds suggest that polysaccharide-based CSPs, such as those derived from amylose and cellulose, are a good starting point. Additionally, for the closely related 3-hydroxybutyric acid, quinine and quinidine-derived chiral anion exchangers have proven effective.[1]
Q2: What are the recommended starting conditions for mobile phase screening?
A2: For a polysaccharide-based CSP in normal-phase mode, a good starting point is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). You can then systematically vary the percentage of isopropanol. In reversed-phase mode, start with a mobile phase of acetonitrile and water with a common buffer (e.g., 10 mM ammonium acetate).
Q3: Is derivatization necessary for the chiral separation of this compound?
A3: Not necessarily, but it can be a useful strategy if direct separation proves challenging. Derivatizing the hydroxyl group can introduce a larger, more rigid substituent that may interact more strongly and specifically with the CSP, leading to better resolution.[2] However, this adds a step to your workflow and requires careful validation.
Q4: How can I improve the peak shape for my this compound enantiomers?
A4: Poor peak shape, particularly tailing, is often due to unwanted secondary interactions between the analyte and the stationary phase. Adding a small amount of an acidic or basic modifier to your mobile phase can help to saturate active sites on the stationary phase and improve peak symmetry. For example, adding 0.1% trifluoroacetic acid (TFA) or 0.1% diethylamine (DEA) is a common strategy.
Q5: My retention times are drifting during a long analytical run. What could be the cause?
A5: Retention time drift can be caused by several factors. Ensure your column is properly thermostatted, as temperature fluctuations can affect retention. Insufficient column equilibration between injections, especially after a gradient, can also lead to drift. Finally, ensure your mobile phase is stable and well-mixed throughout the run.
Experimental Protocols
Proposed HPLC Method for Chiral Separation of 3-Hydroxybutyric Acid (Adaptable for this compound)
| Parameter | Condition |
| Column | Quinine-derived weak anion-exchange CSP |
| Mobile Phase | Acetonitrile/Methanol mixtures with formic acid or acetic acid and their ammonium salts as additives |
| Flow Rate | 1.0 mL/min |
| Temperature | 10-25 °C (for 3-hydroxybutyric acid, -20°C was also tested) |
| Detection | Mass Spectrometry (MS) |
Note: This is a starting point and will require optimization for this compound.
Visualizations
Caption: A general experimental workflow for the chiral separation of this compound.
Caption: A logical troubleshooting flow for addressing poor enantiomeric resolution.
References
- 1. Chiral separation of short chain aliphatic hydroxycarboxylic acids on cinchonan carbamate-based weak chiral anion exchangers and zwitterionic chiral ion exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions to avoid during 3-hydroxybutanamide synthesis
Welcome to the technical support center for the synthesis of 3-hydroxybutanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The primary side reactions of concern are:
-
Dehydration: Formation of crotonamide, an α,β-unsaturated amide, particularly under harsh acidic or basic conditions and/or elevated temperatures.
-
Self-Polymerization: Formation of polyesteramides or other polymeric materials, especially during prolonged heating or concentration steps.
-
Racemization: Loss of stereochemical purity at the C3 position if starting with an enantiomerically pure precursor. This is a risk when using strong bases or high temperatures.
-
Incomplete Reaction: Unreacted starting materials, such as ethyl 3-hydroxybutanoate, remaining in the final product mixture.
Q2: Which synthetic route is preferred for minimizing side reactions?
A2: The direct ammonolysis of ethyl 3-hydroxybutanoate is a common and relatively clean method. However, to minimize side reactions, careful control of reaction conditions is crucial. Enzymatic methods, where applicable, can offer high chemo- and stereoselectivity, significantly reducing byproduct formation.
Q3: How can I monitor the progress of the reaction and the formation of side products?
A3: Thin Layer Chromatography (TLC) is a rapid method for monitoring the disappearance of the starting ester and the appearance of the amide product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the relative amounts of this compound, unreacted starting material, and the crotonamide byproduct. Chiral HPLC is necessary to assess racemization.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound and Presence of Unreacted Starting Material
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or GC. Extend the reaction time until the starting material is consumed. | Increased conversion to the desired product. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 5-10 °C increments. Be cautious as excessive heat can promote side reactions. | Enhanced reaction rate and improved yield. |
| Inefficient Mixing | Ensure vigorous stirring, especially if using a heterogeneous mixture (e.g., aqueous ammonia and an organic solvent). | Improved mass transfer and reaction rate. |
| Low Concentration of Ammonia | Use a saturated solution of ammonia in the chosen solvent or increase the pressure in a sealed reaction vessel. | Drives the equilibrium towards product formation. |
Problem 2: Significant Formation of Crotonamide (Dehydration Product)
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Excessive Reaction Temperature | Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Consider temperatures in the range of 25-50 °C. | Minimized dehydration to crotonamide. |
| Prolonged Reaction Time at Elevated Temperature | Optimize the reaction time to stop the reaction as soon as the starting material is consumed, avoiding prolonged exposure to heat. | Reduced formation of the dehydration byproduct. |
| Use of Strong Acidic or Basic Catalysts | If a catalyst is necessary, opt for milder conditions. For instance, enzymatic catalysis can be highly specific and avoid harsh pH conditions. | Selective formation of this compound without dehydration. |
Problem 3: Formation of Polymeric Byproducts
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| High Temperatures During Work-up/Purification | Avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and moderate bath temperature. | Prevention of thermally induced polymerization. |
| Presence of Catalytic Impurities | Ensure all reagents and solvents are of high purity. Trace amounts of acid or base can catalyze polymerization. | A cleaner reaction with minimized polymer formation. |
Problem 4: Loss of Enantiomeric Purity (Racemization)
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Use of Strong Base | Avoid strong bases like sodium hydroxide or potassium tert-butoxide. If a base is needed, a milder organic base may be more suitable. | Preservation of the stereochemical integrity of the chiral center. |
| Elevated Reaction Temperature | Perform the reaction at the lowest effective temperature. | Reduced rate of racemization. |
| Inappropriate Coupling Agent (if applicable) | For syntheses involving activation of a carboxylic acid precursor, use coupling reagents known to suppress racemization, such as those used in peptide synthesis in combination with additives like HOBt. | High enantiomeric excess in the final product. |
| Enzymatic Resolution/Synthesis | Employing a lipase for resolution or a reductase for asymmetric synthesis can provide high enantiopurity. | Product with high optical purity. |
Experimental Protocols
Protocol 1: Ammonolysis of Ethyl (S)-3-Hydroxybutanoate
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
Ethyl (S)-3-hydroxybutanoate
-
Saturated solution of ammonia in methanol (or another suitable alcohol)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)
Procedure:
-
In a pressure-resistant flask, dissolve ethyl (S)-3-hydroxybutanoate in a minimal amount of methanol.
-
Cool the solution in an ice bath and add a freshly prepared saturated solution of ammonia in methanol (typically a 5-10 fold molar excess of ammonia).
-
Seal the flask tightly and stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or GC. Reaction times can vary from 24 to 72 hours.
-
Once the reaction is complete, carefully vent the flask in a fume hood to release excess ammonia.
-
Concentrate the reaction mixture under reduced pressure at a bath temperature not exceeding 40 °C.
-
The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol or ethyl acetate and methanol as the eluent.
-
Dry the collected fractions containing the pure product over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.
Visualizations
Below are diagrams illustrating key concepts in this compound synthesis.
Caption: A simplified workflow for the synthesis of this compound via ammonolysis.
Caption: Common side reactions originating from this compound.
Caption: A logical flowchart for troubleshooting common synthesis issues.
Optimization of reaction conditions for enzymatic 3-hydroxybutanamide production
Technical Support Center: Enzymatic Production of 3-Hydroxybutanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the enzymatic production of this compound.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is typically used for the synthesis of this compound from 3-hydroxybutyronitrile?
A1: The most common and efficient enzyme for this biotransformation is Nitrile Hydratase (NHase, EC 4.2.1.84). This metalloenzyme catalyzes the hydration of a nitrile group to the corresponding amide.[1][2] NHases are advantageous due to their high specificity and operation under mild reaction conditions, which is particularly important for temperature and pH-sensitive substrates like 3-hydroxybutyronitrile.[1]
Q2: What are the key reaction parameters to optimize for maximizing the yield of this compound?
A2: The critical parameters to optimize are pH, temperature, substrate concentration, and enzyme loading. The interplay of these factors significantly impacts reaction rate, enzyme stability, and final product yield.
Q3: Should I use a whole-cell biocatalyst or a purified enzyme?
A3: Both approaches have their merits. Whole-cell catalysis is often more cost-effective as it eliminates the need for enzyme purification. The cellular environment can also protect the enzyme, enhancing its stability.[3] However, using a purified enzyme allows for a cleaner reaction with fewer potential side reactions and simplifies downstream processing. The choice depends on the specific requirements of your synthesis, including scale, purity needs, and cost considerations.
Q4: How can I improve the stability of the nitrile hydratase during the reaction?
A4: Enzyme stability is a common challenge. Strategies to enhance stability include:
-
Immobilization: Attaching the enzyme to a solid support can significantly improve its thermal and operational stability.[3]
-
Additives: The addition of certain stabilizing agents, such as glycerol or sorbitol, can help maintain the enzyme's conformational integrity.
-
Genetic Engineering: Protein engineering techniques can be employed to develop more robust and thermostable enzyme variants.
Q5: What are the common byproducts in this enzymatic reaction?
A5: The primary potential byproduct is 3-hydroxybutanoic acid, which can be formed if the reaction mixture contains amidase activity that further hydrolyzes the this compound product. Additionally, impurities from the starting material or degradation of the substrate under certain conditions can be present.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Sub-optimal Reaction Conditions: pH, temperature, or buffer composition may not be ideal for the specific nitrile hydratase being used. 3. Presence of Inhibitors: The substrate or reaction medium may contain inhibitory compounds. | 1. Verify Enzyme Activity: Perform a standard activity assay with a known substrate to confirm the enzyme is active. 2. Optimize Reaction Conditions: Systematically vary the pH and temperature to find the optimal range for your enzyme. Refer to the data tables below for typical ranges. 3. Purify Substrate: Ensure the 3-hydroxybutyronitrile is of high purity. Consider using chelating agents like EDTA if metal ion inhibition is suspected.[4] |
| Reaction Stops Prematurely | 1. Substrate Inhibition: High concentrations of 3-hydroxybutyronitrile can inhibit the enzyme. 2. Product Inhibition: Accumulation of this compound can inhibit the enzyme's activity. 3. Enzyme Instability: The enzyme may be denaturing over the course of the reaction due to temperature or pH instability. | 1. Fed-batch Substrate Addition: Add the substrate incrementally to maintain a low but sufficient concentration. 2. In-situ Product Removal: If feasible, consider methods to remove the product from the reaction mixture as it is formed. 3. Enzyme Immobilization: Immobilize the enzyme to enhance its stability under the reaction conditions. |
| Formation of 3-hydroxybutanoic acid | Amidase Activity: The enzyme preparation (especially in whole-cell systems) may contain amidases that hydrolyze the amide product. | Use Amidase-deficient Strains: If using a whole-cell system, select or engineer a strain with low or no amidase activity. Purify the Nitrile Hydratase: For cell-free systems, purify the NHase to remove contaminating amidases. |
| Difficulty in Product Isolation | Complex Reaction Mixture: The presence of cells, proteins, and other media components can complicate downstream processing. | Centrifugation/Filtration: For whole-cell systems, start with centrifugation or filtration to remove the cells. Protein Precipitation: For cell-free systems, use methods like ammonium sulfate precipitation to remove the enzyme. Chromatography: Employ chromatographic techniques for final purification of this compound. |
Data Presentation
Table 1: Typical Optimized Reaction Conditions for Nitrile Hydratase
| Parameter | Typical Range | Optimal Value (Example) | Reference |
| pH | 6.0 - 8.0 | 7.0 | [5] |
| Temperature (°C) | 20 - 40 | 25 | [5] |
| Substrate Concentration (mM) | 50 - 500 | 200 | [6] |
| Cell Concentration (wet weight g/L) | 10 - 50 | 30 | [7] |
| Reaction Time (h) | 2 - 24 | 8 |
Table 2: Effect of Additives on Nitrile Hydratase Activity
| Additive | Concentration | Effect on Activity | Reference |
| Co²⁺ | 1 mM | Can enhance activity for Co-type NHases | [4] |
| Fe³⁺ | 1 mM | Essential for Fe-type NHases | |
| EDTA | 5 mM | Generally inhibitory | [4] |
| Glycerol | 10% (v/v) | Can improve enzyme stability | |
| DMSO | 5% (v/v) | May act as a co-solvent but can also inhibit |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalysis for this compound Production
-
Cultivation of Nitrile Hydratase-Producing Microorganism:
-
Inoculate a suitable microorganism (e.g., Rhodococcus rhodochrous) into a production medium containing an inducer for nitrile hydratase expression (e.g., urea or a nitrile compound).
-
Incubate at the optimal growth temperature (e.g., 30°C) with shaking until the desired cell density is reached.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
The resulting cell paste can be used directly or after resuspension in the reaction buffer.
-
-
Enzymatic Reaction:
-
In a temperature-controlled reactor, add the reaction buffer.
-
Add the prepared whole cells to the desired concentration.
-
Start the reaction by adding 3-hydroxybutyronitrile. For high concentrations, use a fed-batch approach.
-
Maintain the reaction at the optimal temperature and pH with gentle agitation.
-
-
Reaction Monitoring and Termination:
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or GC.
-
Once the reaction is complete, terminate it by separating the cells via centrifugation.
-
-
Downstream Processing:
-
The supernatant containing the product can be further purified by methods such as extraction, crystallization, or chromatography.[8]
-
Protocol 2: Purified Enzyme Assay for Nitrile Hydratase Activity
-
Enzyme Preparation:
-
Disrupt the cells (from Protocol 1, step 2) using methods like sonication or high-pressure homogenization.
-
Centrifuge to remove cell debris and obtain a cell-free extract.
-
Purify the nitrile hydratase from the extract using standard chromatography techniques (e.g., ion-exchange, affinity chromatography).
-
-
Activity Assay:
-
Prepare a reaction mixture containing buffer (e.g., 50 mM phosphate buffer, pH 7.0) and a known concentration of 3-hydroxybutyronitrile.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding a specific amount of the purified enzyme.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching agent (e.g., an acid or organic solvent).
-
Analyze the concentration of the formed this compound by HPLC or GC to determine the enzyme activity. One unit (U) of activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.[6]
-
Visualizations
Caption: Experimental workflow for enzymatic this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Upstream and Downstream Bioprocessing in Enzyme Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity 3-Hydroxybutanamide Purification
Welcome to the technical support center for the purification of high-purity 3-hydroxybutanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound, a polar and relatively small molecule, are recrystallization and column chromatography. Recrystallization is often the preferred method for achieving high purity, especially for crystalline solids. Column chromatography is useful for separating the target compound from impurities with different polarities.
Q2: What are the likely impurities in a crude sample of this compound synthesized from ethyl 3-hydroxybutanoate and ammonia?
A2: Common impurities may include unreacted starting materials (ethyl 3-hydroxybutanoate and residual ammonia), byproducts such as the corresponding carboxylic acid (3-hydroxybutanoic acid) formed from hydrolysis of the ester or amide, and potentially dimeric or polymeric species. If the reaction was carried out at high temperatures, degradation products may also be present.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly with a chiral column if enantiomeric purity is critical, is a powerful method for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure and identify impurities. Melting point analysis can also be a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, challenges can arise, particularly with polar molecules like this compound.
Problem 1: The compound does not dissolve in the chosen solvent, even with heating.
-
Possible Cause: The solvent is not polar enough to dissolve the highly polar this compound.
-
Solution:
-
Select a more polar solvent. Good starting points for polar compounds include water, ethanol, methanol, or mixtures of these.
-
For a given solvent, ensure you are using a sufficient volume and heating to the solvent's boiling point.
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. This can also be caused by the presence of impurities that depress the melting point.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. You can do this by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.
-
If impurities are suspected, consider a preliminary purification step like a charcoal treatment or a quick filtration of the hot solution.
-
Problem 3: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that serve as nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This provides a template for further crystal growth.
-
-
Increase concentration: If induction methods fail, the solution may be too dilute. Evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
Problem 4: The yield is very low.
-
Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The compound may also have significant solubility in the cold solvent.
-
Solution:
-
Before filtering, ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the compound.
-
Minimize the amount of cold solvent used to wash the crystals during filtration.
-
The mother liquor can be concentrated by evaporation and a second crop of crystals can be collected, although this second crop may be less pure.
-
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Problem 1: Poor separation of this compound from impurities.
-
Possible Cause: The solvent system (mobile phase) is either too polar or not polar enough.
-
Solution:
-
Adjust solvent polarity:
-
If the compound and impurities are eluting too quickly (high Rf value), decrease the polarity of the mobile phase. For example, if using an ethyl acetate/hexane mixture, increase the proportion of hexane.
-
If the compound is sticking to the column (low Rf value), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).
-
-
Change the stationary phase: If solvent optimization does not provide adequate separation, consider using a different stationary phase (e.g., alumina instead of silica gel).
-
Problem 2: Tailing of the product peak.
-
Possible Cause: The compound is interacting too strongly with the stationary phase, often due to the acidic nature of silica gel. This can be common for compounds with amine or amide groups.
-
Solution:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.
-
Consider using a deactivated stationary phase, such as neutral alumina.
-
Problem 3: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to displace the highly polar this compound from the stationary phase.
-
Solution:
-
Gradually increase the polarity of the mobile phase. A common strategy is to start with a less polar solvent system and progressively add a more polar solvent. For very polar compounds, it may be necessary to use a mobile phase containing methanol or even a small percentage of acetic acid (if the compound is stable to acid).
-
Data Presentation
The following table summarizes typical purification parameters for beta-hydroxy amides, which can be used as a starting point for optimizing the purification of this compound.
| Purification Technique | Stationary/Solvent System | Typical Purity | Typical Yield | Notes |
| Recrystallization | Ethanol/Water | >99% | 70-90% | Good for removing less polar and some more polar impurities. |
| Isopropanol | >98% | 60-80% | Can be a good alternative to ethanol. | |
| Silica Gel Chromatography | Ethyl Acetate/Methanol Gradient | >95% | 50-80% | Useful for removing impurities with significantly different polarities. |
| Dichloromethane/Methanol Gradient | >95% | 50-80% | An alternative solvent system for normal phase chromatography. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while heating and stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity (e.g., a mixture of ethyl acetate and hexane). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or adding methanol) to elute the this compound.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Recrystallization workflow for this compound purification.
Caption: Troubleshooting decision tree for common recrystallization problems.
Technical Support Center: Overcoming Low Solubility of 3-Hydroxybutanamide Derivatives in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxybutanamide derivatives that exhibit low solubility in aqueous assay buffers.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives showing low solubility in aqueous assay buffers?
A1: this compound derivatives, particularly those with a hydroxamic acid moiety, are often sparingly soluble in aqueous solutions at neutral pH. This is due to their molecular structure, which can include hydrophobic regions and functional groups that are not readily solvated by water. Like many histone deacetylase (HDAC) inhibitors, these compounds are often crystalline solids with limited aqueous solubility.
Q2: What are the consequences of low solubility in my assay results?
A2: Low solubility can significantly impact the accuracy and reproducibility of your assay results. It can lead to:
-
Underestimation of potency (e.g., inflated IC50 values): If the compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration.
-
High variability between replicate wells: Inconsistent dissolution or precipitation of the compound can lead to significant differences in activity across a plate.
-
False negatives in high-throughput screening (HTS): Compounds that are potent but insoluble may not show activity because they are not available to interact with the target.
-
Compound precipitation: Adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer can cause the compound to precipitate, leading to inaccurate results.
Q3: What is the maximum recommended concentration of DMSO in my assay?
A3: While DMSO is an excellent solvent for many poorly soluble compounds, its concentration in the final assay should be kept to a minimum, typically below 1% (v/v) , and ideally at or below 0.5% (v/v) . Higher concentrations of DMSO can affect the activity of the target protein and the overall integrity of the assay. It is crucial to determine the tolerance of your specific assay to DMSO by running appropriate solvent controls.
Q4: Can I use other organic solvents besides DMSO?
A4: Yes, other organic solvents like ethanol or dimethyl formamide (DMF) can also be used to prepare stock solutions. However, the choice of solvent depends on the specific derivative's solubility and the tolerance of your assay system to that solvent. It is essential to test the effect of any solvent on your assay's performance.
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
Cause: The compound is "crashing out" of solution when the concentrated organic stock is diluted into the aqueous assay buffer.
Solutions:
-
Optimize the Dilution Method:
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
-
Pre-warm the Buffer: Gently warming the assay buffer before adding the compound stock can sometimes help maintain solubility.
-
Vortexing/Mixing: Ensure thorough and immediate mixing after adding the compound stock to the buffer.
-
-
Modify the Assay Buffer:
-
Adjust pH: The solubility of hydroxamic acid derivatives can be pH-dependent. If your assay allows, a slight increase in pH might improve solubility.
-
Add Surfactants: A low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-20 or Triton X-100 can help to keep the compound in solution. Always verify that the surfactant does not interfere with your assay.
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
Cause: This is often a symptom of partial compound solubility or precipitation, leading to variable concentrations of the active compound in the assay wells.
Solutions:
-
Visual Inspection: Before reading your assay plates, visually inspect them (if possible) for any signs of precipitation.
-
Kinetic Solubility Assessment: Perform a kinetic solubility assay to determine the maximum soluble concentration of your compound in the final assay buffer. This will help you to work within the soluble range.
-
Use of Pre-solubilized Formulations: For critical experiments, consider using commercially available or in-house prepared formulations designed to enhance solubility, such as lipid-based formulations or cyclodextrin complexes.
Quantitative Solubility Data
The following table summarizes the solubility of structurally related hydroxamic acid-based HDAC inhibitors in various solvents. This data can serve as a useful reference for estimating the solubility of this compound derivatives.
| Compound Name | Solvent | Solubility |
| Belinostat | DMSO | ~30 mg/mL[1] |
| Ethanol | ~25 mg/mL[1] | |
| Water | 0.14 mg/mL[2] | |
| PBS (pH 7.4) | 0.08 mg/mL[3] | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL[1] | |
| Panobinostat | DMSO | ~33 mg/mL[4] |
| DMF | ~50 mg/mL[4] | |
| Ethanol | ~3.3 mg/mL[4] | |
| Water (predicted) | 0.00198 mg/mL[5] | |
| 1:3 DMF:PBS (pH 7.2) | ~0.1 mg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a this compound Derivative
Materials:
-
This compound derivative (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Accurately weigh out a sufficient amount of the this compound derivative to prepare the desired volume of a 10 mM stock solution.
-
Transfer the solid compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for at least 1 minute to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of Stock Solution for an In Vitro HDAC Assay
Materials:
-
10 mM stock solution of the this compound derivative in DMSO
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
96-well microplate
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can prepare a 100-fold intermediate dilution (100 µM) in assay buffer, and then add this to the final assay.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to the assay wells containing the assay buffer and other reaction components. Ensure that the final concentration of DMSO does not exceed the tolerance of your assay (typically ≤ 0.5%).
-
Mixing: Immediately after adding the compound, mix the contents of the wells thoroughly using a multichannel pipette or by gently tapping the plate.
-
Pre-incubation: If your protocol requires it, pre-incubate the enzyme with the compound for the specified time before adding the substrate to initiate the reaction.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Improving the Thrombocytopenia Adverse Reaction of Belinostat Using Human Serum Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonging the Half-Life of Histone Deacetylase Inhibitor Belinostat via 50 nm Scale Liposomal Subcutaneous Delivery System for Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. go.drugbank.com [go.drugbank.com]
Stability issues of 3-hydroxybutanamide under different storage conditions
This technical support center provides guidance on the stability of 3-hydroxybutanamide for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. As an amide, it is particularly susceptible to hydrolysis, especially under basic conditions.
Q2: How should I store this compound to ensure its stability?
A2: For optimal stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation pathway for this compound is expected to be hydrolysis of the amide bond. This would result in the formation of 3-hydroxybutanoic acid and ammonia. Under strongly acidic or basic conditions, further degradation of 3-hydroxybutanoic acid could occur.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
Q1: I am observing a decrease in the concentration of my this compound solution over time. What could be the cause?
A1: A decrease in concentration could be due to degradation. Consider the following:
-
pH of the solution: Amides are generally more susceptible to hydrolysis in basic conditions. If your solution is not pH-controlled, it may be degrading.
-
Storage temperature: Elevated temperatures can accelerate degradation. Ensure your solution is stored at the recommended temperature.
-
Microbial contamination: If the solution is not sterile, microbial growth could lead to degradation.
Q2: I see an additional peak in my HPLC chromatogram after storing my this compound sample. What could it be?
A2: The appearance of a new peak likely indicates the formation of a degradation product. Based on the chemical structure, this is probably 3-hydroxybutanoic acid resulting from hydrolysis. To confirm, you can perform forced degradation studies (see experimental protocol below) to intentionally generate degradation products and compare their retention times.
Q3: My solid this compound has changed in appearance (e.g., color change, clumping). Is it still usable?
A3: A change in the physical appearance of the solid can be an indicator of instability. It is recommended to re-analyze the material using a suitable analytical method like HPLC to determine its purity before further use.
Illustrative Stability Data
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. This data is for illustrative purposes to demonstrate how stability data can be presented.
| Condition | Stressor | Time (hours) | Assay of this compound (%) | Major Degradant (%) |
| Hydrolysis | 0.1 M HCl | 24 | 98.5 | 1.2 |
| 0.1 M NaOH | 24 | 85.2 | 14.5 | |
| Oxidation | 3% H₂O₂ | 24 | 95.1 | 4.7 |
| Thermal | 60 °C | 24 | 99.1 | 0.8 |
| Photostability | ICH Option 1 | - | 99.5 | 0.4 |
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to investigate the stability of this compound.
1. Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV detector
3. Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
4. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at room temperature for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
5. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method. A common starting point for a polar compound like this compound would be a C18 column with a mobile phase of acetonitrile and water.
6. Data Evaluation:
-
Calculate the percentage of degradation of this compound in each condition.
-
Identify and quantify the major degradation products.
-
Determine the mass balance to ensure that all degradation products are accounted for.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Troubleshooting poor enantioselectivity in asymmetric synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor enantioselectivity in asymmetric synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction is showing low enantiomeric excess (ee). What are the most common causes?
Poor enantioselectivity can stem from several factors throughout the experimental workflow. The primary areas to investigate are the purity and integrity of your catalyst and ligands, the quality of your substrate and reagents, the reaction conditions, and the accuracy of your analytical method for determining enantiomeric excess. A systematic approach to troubleshooting these areas is crucial for identifying the root cause.
Q2: How critical is the purity of the chiral catalyst and ligand?
The enantiopurity of the catalyst is paramount. Even small amounts of impurities can have a significant detrimental effect on the enantioselectivity of the reaction. Impurities can arise from the synthesis of the ligand or catalyst, or from decomposition during storage and handling, especially for air- and moisture-sensitive compounds.
Q3: Can the quality of my starting material affect the enantioselectivity?
Absolutely. Impurities in the substrate can interfere with the catalyst, leading to lower enantiomeric excess. It is essential to use highly pure starting materials. You should verify the purity of your substrate using appropriate analytical techniques, such as NMR or chromatography, before use.
Q4: How do reaction parameters like temperature, solvent, and concentration influence enantioselectivity?
Reaction conditions play a critical role in achieving high enantioselectivity.
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the major enantiomer. However, this can also decrease the reaction rate.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and, therefore, the enantioselectivity.
-
Concentration: Catalyst loading can also impact the outcome. In some cases, higher catalyst loading can lead to aggregation, which may decrease the enantioselectivity.
Q5: My ee value is inconsistent between runs. What could be the issue?
Inconsistent results often point to issues with experimental setup and procedure. This can include improper handling of air- and moisture-sensitive reagents, variations in reaction temperature, or inconsistencies in the quality of solvents and reagents between batches. It is also important to ensure your analytical method is robust and reproducible.
Troubleshooting Guides
Guide 1: Catalyst and Ligand Issues
If you suspect issues with your catalyst or ligand, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for catalyst and ligand issues.
This is a general procedure for the purification of a solid chiral phosphine ligand by recrystallization. The choice of solvent is critical and may require some experimentation.
-
Solvent Selection:
-
Place a small amount of the impure ligand in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will show low solubility at room temperature but high solubility at its boiling point.
-
Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, toluene). A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective.
-
-
Dissolution:
-
Place the impure ligand in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is important to use the minimum volume of solvent to ensure good recovery.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Guide 2: Reaction Condition Optimization
If the catalyst and substrate are pure, optimizing the reaction conditions is the next logical step.
The following tables summarize the impact of temperature and catalyst loading on enantioselectivity for representative asymmetric reactions.
Table 1: Effect of Temperature on Enantiomeric Excess in Asymmetric Transfer Hydrogenation
| Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 0 | - | 46 |
| 10 | - | 46 |
| 20 | - | 63 |
| 30 | 99 | 70 |
| 40 | 99 | 60 |
| 50 | 99 | 51 |
Table 2: Effect of Catalyst Loading on Enantiomeric Excess
| Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) |
| 0.5 | 63 |
| 1.0 | 74 |
| 1.5 | 78 |
| 2.0 | 78 |
Guide 3: Analytical Method Verification
Inaccurate determination of enantiomeric excess can lead to a misinterpretation of the reaction's success. It is crucial to have a robust analytical method.
Caption: Workflow for verifying the analytical method for ee determination.
This protocol outlines the general steps for developing a chiral HPLC method to determine the enantiomeric purity of a sample.
-
Column Selection:
-
Based on the functional groups present in your analyte, select a few chiral stationary phases (CSPs) for initial screening. Polysaccharide-based columns are a good starting point for a wide range of compounds.
-
-
Initial Screening:
-
Prepare a solution of your racemic standard at a concentration of approximately 1 mg/mL.
-
Screen the selected columns with a common mobile phase, such as a mixture of hexane and isopropanol for normal phase or acetonitrile and water for reversed-phase.
-
Monitor the separation at a suitable UV wavelength.
-
-
Method Optimization:
-
If partial separation is observed, optimize the mobile phase composition by varying the ratio of the solvents.
-
Adjust the flow rate to improve resolution. Lower flow rates often lead to better separation.
-
Investigate the effect of temperature. Changing the column temperature can sometimes improve enantioselectivity.
-
For ionizable compounds, the addition of small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
-
-
Quantification:
-
Once a baseline separation is achieved, inject your reaction sample.
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
-
-
CSA Selection:
-
Choose a CSA that is known to interact with the functional groups of your analyte. For example, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol is often used for compounds with basic nitrogens or sulfoxides.
-
-
Sample Preparation:
-
Accurately weigh a sample of your analyte (approximately 5-10 mg) into an NMR tube.
-
Add a solution of the CSA in a suitable deuterated solvent (e.g., CDCl₃). The molar ratio of CSA to analyte may need to be optimized, but a 1:1 ratio is a good starting point.
-
-
NMR Analysis:
-
Acquire a high-resolution proton NMR spectrum.
-
Look for signals in the spectrum of your analyte that have split into two separate signals, corresponding to the two diastereomeric complexes formed with the CSA.
-
Integrate the corresponding signals for the two diastereomers.
-
-
Calculation:
-
The enantiomeric excess can be calculated from the integration values: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] * 100.
-
General Laboratory Procedures
Handling and Storage of Air-Sensitive Catalysts and Ligands
Many chiral catalysts and ligands are sensitive to air and moisture. Proper handling is crucial to maintain their activity and enantioselectivity.
-
Storage: Store air-sensitive compounds in a glovebox or a desiccator under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: All manipulations should be performed under an inert atmosphere using Schlenk line techniques or in a glovebox.
-
Solvents: Use anhydrous solvents that have been properly dried and degassed.
-
Glassware: All glassware should be oven-dried and cooled under a stream of inert gas before use.
Technical Support Center: Deprotection of 3-Hydroxybutanamide Derivatives
Welcome to the technical support center for the deprotection of 3-hydroxybutanamide derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which protecting groups are commonly used for the hydroxyl group of this compound and what are the general methods for their removal?
A1: The hydroxyl group of this compound is frequently protected as a silyl ether or a benzyl ether.
-
Silyl Ethers (e.g., TBDMS, TES, TIPS): These are typically removed under acidic conditions or by using a fluoride ion source. The choice of reagent depends on the stability of other functional groups in the molecule.
-
Benzyl Ethers (Bn): These are commonly cleaved by catalytic hydrogenolysis.[1][2] Alternative methods include the use of strong acids or oxidative cleavage, though these are often harsher conditions.
Q2: What are the standard protecting groups for the amide nitrogen of a this compound derivative and how are they deprotected?
A2: The amide nitrogen is often protected as a carbamate, with the most common examples being the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
-
Boc (tert-butoxycarbonyl): This group is labile under acidic conditions and is typically removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
-
Cbz (Benzyloxycarbonyl): The Cbz group is readily cleaved by catalytic hydrogenolysis.
Q3: Can I selectively deprotect the hydroxyl group without affecting a Boc-protected amide?
A3: Yes, this is a common orthogonal protection strategy. For instance, a TBDMS-protected hydroxyl group can be selectively cleaved using a fluoride source like tetrabutylammonium fluoride (TBAF) in a neutral or slightly basic medium, which will not affect the acid-labile Boc group.
Q4: Is the amide bond of this compound stable during deprotection of the hydroxyl or a protected amine?
A4: The stability of the amide bond is a critical consideration.
-
Acidic Deprotection: Prolonged exposure to strong acids, especially at elevated temperatures, can lead to hydrolysis of the amide bond. It is crucial to monitor the reaction closely and use the mildest acidic conditions necessary for deprotection.
-
Basic Deprotection: While less common for the protecting groups mentioned, strong basic conditions can also hydrolyze the amide.
-
Hydrogenolysis: This method is generally mild and chemoselective, and it does not typically affect the amide bond, making it a preferred method for deprotecting benzyl and Cbz groups in the presence of amides.[1][2]
Troubleshooting Guides
Issue 1: Incomplete Deprotection of a Silyl Ether (e.g., TBDMS)
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after the expected reaction time with TBAF. | Insufficient TBAF or presence of water which can hydrolyze the reagent. | Add a fresh excess of TBAF. Ensure the reaction is performed under anhydrous conditions. |
| Steric hindrance around the silyl ether. | Increase the reaction temperature or switch to a more reactive fluoride source such as HF-pyridine (use with caution in plasticware). | |
| Incomplete reaction with acidic conditions (e.g., HCl in MeOH). | Acid concentration is too low or reaction time is too short. | Increase the concentration of the acid or prolong the reaction time. Monitor by TLC to avoid side reactions. |
Issue 2: Side Reactions During Acidic Deprotection of a Boc Group
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple unidentified byproducts. | The tert-butyl cation generated during deprotection is alkylating other nucleophilic sites on the molecule or solvent. | Add a scavenger, such as triethylsilane or anisole, to the reaction mixture to trap the carbocation. |
| The molecule is sensitive to strong acid, leading to degradation. | Use a milder acidic condition, for example, a lower concentration of TFA or switching to a different acid like p-toluenesulfonic acid.[3] | |
| Amide bond cleavage is observed. | The acidic conditions are too harsh (high temperature or prolonged reaction time). | Perform the reaction at a lower temperature (e.g., 0 °C) and carefully monitor the reaction progress to stop it as soon as the deprotection is complete. |
Issue 3: Failed or Slow Hydrogenolysis of a Benzyl (Bn) or Cbz Group
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very slow conversion. | The catalyst (e.g., Pd/C) is poisoned. | Sulfur-containing compounds or other impurities can poison the catalyst. Ensure the starting material is pure. If catalyst poisoning is suspected, a larger amount of catalyst may be required. |
| Insufficient hydrogen pressure or poor mixing. | Ensure the reaction is properly sealed and under a positive pressure of hydrogen. Use vigorous stirring to ensure good contact between the substrate, catalyst, and hydrogen. | |
| The solvent is inhibiting the reaction. | Some solvents can inhibit catalytic activity. Methanol, ethanol, and ethyl acetate are generally good choices for hydrogenolysis. | |
| The aromatic ring of the protecting group is getting saturated. | The catalyst is too active or the reaction conditions are too harsh. | Use a less active catalyst or add a catalyst moderator. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can sometimes prevent over-reduction. |
Experimental Protocols
Protocol 1: Deprotection of a TBDMS-protected this compound using TBAF
-
Dissolve the TBDMS-protected this compound derivative in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
To this solution, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 to 1.5 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of an N-Boc-protected this compound using TFA
-
Dissolve the N-Boc-protected this compound derivative in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) in a 1:1 to 1:4 ratio with DCM (v/v). A scavenger like triethylsilane (1.1 equivalents) can be added to prevent side reactions.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
The resulting amine salt can often be used directly or neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate) and extracted.
Protocol 3: Deprotection of an O-Benzyl-protected this compound by Hydrogenolysis
-
Dissolve the O-benzyl-protected this compound derivative in a suitable solvent such as methanol or ethyl acetate.
-
Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of palladium).
-
Securely seal the reaction vessel and flush with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Data Summary
The following tables summarize typical conditions for common deprotection reactions. Please note that optimal conditions can vary depending on the specific substrate.
Table 1: Conditions for Hydroxyl Protecting Group Removal
| Protecting Group | Reagent(s) | Solvent | Temperature (°C) | Typical Time |
| TBDMS | TBAF | THF | Room Temp. | 1-12 h |
| TBDMS | Acetic Acid/THF/H₂O | THF/Water | Room Temp. | 8-24 h |
| Benzyl (Bn) | H₂, Pd/C | Methanol/Ethanol | Room Temp. | 2-16 h |
Table 2: Conditions for Amide Protecting Group Removal
| Protecting Group | Reagent(s) | Solvent | Temperature (°C) | Typical Time |
| Boc | TFA/DCM (1:1) | Dichloromethane | 0 to Room Temp. | 0.5-4 h |
| Cbz | H₂, Pd/C | Methanol/Ethanol | Room Temp. | 2-16 h |
Visual Guides
Below are diagrams illustrating decision-making workflows for deprotection strategies.
Caption: Decision tree for selecting a deprotection method.
References
Common impurities in commercially available 3-hydroxybutanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common impurities found in commercially available 3-hydroxybutanamide. It includes troubleshooting guides and frequently asked questions to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Common impurities can originate from the synthetic route and subsequent degradation. Potential impurities include unreacted starting materials, byproducts from the synthesis, and degradation products. The most common synthetic route involves the reduction of ethyl acetoacetate to ethyl 3-hydroxybutanoate, followed by amidation. Therefore, likely impurities are:
-
Starting Materials: Ethyl acetoacetate
-
Intermediates: Ethyl 3-hydroxybutanoate
-
Byproducts: Ethanol (from both reduction and amidation steps)
-
Degradation Products: 3-Hydroxybutanoic acid (from hydrolysis of the amide)
Q2: How can these impurities affect my experiments?
A2: The impact of impurities depends on their concentration and reactivity. For instance:
-
Ethyl acetoacetate , being a ketone, could potentially interfere with assays sensitive to carbonyl compounds.
-
Ethyl 3-hydroxybutanoate is structurally similar and might compete in binding studies or other biological assays.
-
3-Hydroxybutanoic acid can alter the pH of your experimental solutions and may have its own biological activity.
Q3: What is the typical purity of commercial this compound?
A3: The purity of commercially available this compound is typically high, often exceeding 95-98%. However, the exact purity and impurity profile can vary between suppliers and batches. It is crucial to consult the certificate of analysis (CoA) provided by the supplier for batch-specific information.
Q4: How should I store this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dry place, tightly sealed to protect it from moisture. As hydrolysis is a potential degradation pathway, avoiding exposure to humid environments is critical. For long-term storage, refrigeration is recommended.
Troubleshooting Guide
This guide addresses specific issues that may be related to impurities in this compound.
| Issue | Potential Cause (Impurity Related) | Recommended Action |
| Unexpected side reactions or byproducts in your experiment. | The presence of reactive impurities like residual ethyl acetoacetate. | Confirm the purity of your this compound using an appropriate analytical method (e.g., HPLC, NMR). If significant impurities are detected, consider purifying the compound or obtaining a higher purity grade. |
| Variability in experimental results between different batches. | Batch-to-batch variation in the impurity profile. | Always request and review the Certificate of Analysis for each new batch. If possible, perform a quick purity check (e.g., melting point, TLC) before use. |
| Observed pH shift in unbuffered aqueous solutions. | Presence of the acidic degradation product, 3-hydroxybutanoic acid. | Use a buffered solution appropriate for your experiment to maintain a stable pH. Quantify the acidic impurity by titration or HPLC if necessary. |
| Inconsistent biological activity or assay results. | An impurity may have its own biological activity or may inhibit/potentiate the activity of this compound. | Attempt to identify the impurity using techniques like LC-MS or GC-MS. Test the activity of suspected impurities individually if they are commercially available. |
Common Impurities Data
The following table summarizes the common impurities, their likely origin, and typical analytical methods for their detection. The concentration ranges are typical but can vary.
| Impurity | Chemical Structure | Likely Origin | Typical Concentration Range (%) | Analytical Method |
| Ethyl acetoacetate | CH₃COCH₂COOCH₂CH₃ | Unreacted starting material | < 0.5 | GC-MS, NMR |
| Ethyl 3-hydroxybutanoate | CH₃CH(OH)CH₂COOCH₂CH₃ | Incomplete amidation of the ester intermediate | < 1.0 | HPLC, GC-MS |
| 3-Hydroxybutanoic acid | CH₃CH(OH)CH₂COOH | Hydrolysis of this compound | < 0.5 | HPLC, Titration |
| Ethanol | CH₃CH₂OH | Byproduct of synthesis | Variable (often removed during purification) | GC-MS, NMR |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment and Quantification of Non-Volatile Impurities
This protocol describes a High-Performance Liquid Chromatography (HPLC) method with UV detection for the separation and quantification of this compound and its non-volatile impurities.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
-
Impurity reference standards (if available)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase A to a final concentration of 1 mg/mL.
5. Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to this compound and impurities by comparing their retention times with those of the reference standards.
-
Quantify the impurities using the area percentage method or by creating a calibration curve with certified reference standards.
Protocol 2: GC-MS Method for Analysis of Volatile Impurities
This protocol is suitable for the detection and identification of volatile impurities such as ethanol and residual starting materials.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent)
-
Data acquisition and processing software with a mass spectral library
2. Reagents:
-
Methanol or another suitable solvent (GC grade)
-
This compound sample
-
Reference standards for volatile impurities
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 230 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 240 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
4. Sample Preparation:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to a concentration of approximately 5 mg/mL.
5. Analysis:
-
Inject the sample into the GC-MS system.
-
Identify the volatile impurities by comparing their retention times and mass spectra with those of reference standards and library data.
Visualizations
Caption: Workflow for the analysis of impurities in this compound.
Caption: Potential degradation pathway of this compound via hydrolysis.
Validation & Comparative
A Comparative Analysis of 3-Hydroxybutanamide Derivatives and Established Matrix Metalloproteinase Inhibitors
For Immediate Release
This guide provides a detailed comparison of the efficacy of emerging 3-hydroxybutanamide derivatives against well-characterized matrix metalloproteinase (MMP) inhibitors. The following sections present quantitative data, experimental protocols, and pathway visualizations to offer researchers, scientists, and drug development professionals a comprehensive overview for informed decision-making in the pursuit of novel therapeutic agents.
Efficacy Comparison: A Quantitative Overview
The inhibitory potential of a novel iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide, a representative of the this compound class, is presented alongside a selection of known broad-spectrum and selective MMP inhibitors. The data, summarized in the tables below, highlights the half-maximal inhibitory concentrations (IC50) against key MMPs implicated in various pathological processes, including cancer metastasis and inflammation.
Table 1: IC50 Values of a this compound Derivative
| Compound | MMP-2 (μM) | MMP-9 (μM) | MMP-14 (μM) |
| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | 1 - 1.5 | 1 - 1.5 | 1 - 1.5 |
Data sourced from a study on novel N-hydroxybutanamide derivatives, which demonstrated both antitumor and antimetastatic effects in a mouse model of B16 melanoma[1][2].
Table 2: IC50 Values of Known MMP Inhibitors
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) |
| Broad-Spectrum Inhibitors | ||||||
| Marimastat | 5 | - | - | 0.5 | - | - |
| Prinomastat (AG3340) | 79 | 0.05 (Ki) | 6.3 | 0.26 (Ki) | 0.03 (Ki) | - |
| Batimastat | - | - | - | - | - | - |
| Doxycycline | >400,000 | - | 30,000 | - | 2,000 | - |
| Selective Inhibitors | ||||||
| ARP100 | - | 12 | 4,500 | - | - | - |
| AG-L-66085 | 1,050 | - | - | 5 | - | - |
| MMP-2/MMP-9 Inhibitor I | - | 310 | - | 240 | - | - |
| Clioquinol | No Inhibition | No Inhibition | - | No Inhibition | No Inhibition | <30,000 |
Experimental Protocols
To ensure reproducibility and facilitate the evaluation of these inhibitors, detailed methodologies for common MMP inhibition assays are provided below.
Fluorogenic Resonance Energy Transfer (FRET)-Based MMP Activity Assay
This assay measures the enzymatic activity of MMPs by detecting the cleavage of a FRET-labeled peptide substrate.
Principle: A FRET peptide substrate contains a fluorophore and a quencher in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Procedure:
-
Plate Preparation: Mouse monoclonal anti-MMP-9 antibody is added to a 96-well plate coated with Protein G to facilitate antibody binding.
-
Sample Incubation: Biological samples containing MMP-9 (both active and pro-MMP-9) are added to the antibody-coated wells and incubated to allow for specific binding.
-
Activation (Optional): To measure total MMP-9 levels (active and pro-enzyme), p-aminophenylmercuric acetate (APMA) is added to activate the pro-MMP-9. For measuring only endogenous active MMP-9, this step is omitted.
-
Substrate Addition: A FRET peptide substrate solution is added to each well.
-
Fluorescence Measurement: The plate is incubated at 37°C, and fluorescence is measured at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/528 nm) using a microplate reader. The rate of fluorescence increase is proportional to the MMP-9 activity[10][11].
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
Procedure:
-
Gel Preparation: A polyacrylamide gel is prepared containing gelatin as a substrate.
-
Sample Loading and Electrophoresis: Protein samples are mixed with a non-reducing sample buffer and loaded onto the gel. Electrophoresis is carried out to separate the proteins based on their molecular weight.
-
Renaturation: After electrophoresis, the gel is washed with a solution containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.
-
Incubation: The gel is then incubated in a developing buffer containing calcium and zinc ions, which are essential for MMP activity. This allows the gelatinases to digest the gelatin in the areas where they are present.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue, which stains the undigested gelatin. The areas of enzymatic activity will appear as clear bands against a blue background.
-
Analysis: The molecular weight of the active MMPs can be determined by comparing their position to molecular weight standards. The intensity of the clear bands can be quantified to estimate the level of MMP activity[12][13][14][15].
Visualizing MMP-Related Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving MMPs and a typical experimental workflow for screening MMP inhibitors.
Caption: MMP activation and its role in promoting tumor invasion and proliferation.
Caption: A generalized workflow for screening and comparing MMP inhibitors.
Conclusion
The iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide demonstrates inhibitory activity against MMP-2, MMP-9, and MMP-14 in the low micromolar range. While less potent than some established nanomolar inhibitors like Prinomastat, its efficacy is comparable to or better than some clinically used compounds like doxycycline. The development of this compound derivatives represents a promising avenue for the discovery of new MMP inhibitors. Further structure-activity relationship studies are warranted to optimize their potency and selectivity. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers engaged in the preclinical evaluation of novel MMP-targeting therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. New Derivatives of N- Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MMP-2/MMP-9 Inhibitor I | MMP | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. Biochemical characterization and structure determination of a potent, selective antibody inhibitor of human MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. med.upenn.edu [med.upenn.edu]
- 13. vlab.amrita.edu [vlab.amrita.edu]
- 14. studylib.net [studylib.net]
- 15. Zymography [bio-protocol.org]
Comparative Analysis of 3-Hydroxybutyrate and 3-Hydroxybutanamide: A Data-Driven Guide
A comprehensive review of the biological activities of 3-hydroxybutyrate is detailed below. At present, publicly available experimental data on the biological activity of 3-hydroxybutanamide is insufficient to conduct a direct comparative analysis.
Executive Summary
3-Hydroxybutyrate (BHB), a primary ketone body, has emerged as a critical signaling molecule in addition to its role as an energy substrate. It exerts significant biological effects, primarily through the inhibition of class I histone deacetylases (HDACs) and activation of the G-protein coupled receptor, GPR109A (also known as HCA2). These actions link metabolic state to the regulation of gene expression, inflammation, and cellular signaling. In contrast, this compound, the amide derivative of BHB, is not well-characterized in scientific literature, and data on its biological activity are not currently available. This guide, therefore, provides a detailed overview of the established biological activities of 3-hydroxybutyrate, supported by experimental data and protocols, to serve as a reference for researchers and drug development professionals.
Histone Deacetylase (HDAC) Inhibition
3-Hydroxybutyrate is recognized as an endogenous inhibitor of class I histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[1] By inhibiting HDACs, 3-hydroxybutyrate promotes histone hyperacetylation, leading to a more open chromatin structure and influencing the transcription of various genes.
Quantitative Data: HDAC Inhibition
| Compound | Target | IC50 | Assay Type | Reference |
| D-β-Hydroxybutyrate | Class I HDACs (HDAC1, HDAC2, HDAC3) | ~2-5 mM | In vitro enzymatic assay | [1] |
| Trichostatin A (Control) | Pan-HDAC inhibitor | Nanomolar range | In vitro enzymatic assay | [2] |
| SAHA (Vorinostat, Control) | Pan-HDAC inhibitor | Nanomolar range | In vitro enzymatic assay | [2] |
Experimental Protocol: In Vitro HDAC Activity Assay
This protocol outlines a general procedure for measuring HDAC activity in the presence of an inhibitor, based on commercially available colorimetric kits.
-
Preparation of Reagents: Prepare HDAC substrate, assay buffer, and the lysine developer solution as per the kit instructions. Dilute the test compound (3-hydroxybutyrate) and control inhibitors (e.g., Trichostatin A) to desired concentrations.
-
Reaction Setup: In a 96-well microtiter plate, add the HDAC enzyme source (e.g., HeLa nuclear extract or recombinant HDAC1).
-
Inhibitor Addition: Add varying concentrations of 3-hydroxybutyrate or control inhibitors to the wells. Include a positive control (enzyme only) and a negative control (no enzyme).
-
Substrate Addition: Initiate the reaction by adding the colorimetric HDAC substrate (e.g., Boc-Lys(Ac)-pNA) to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for deacetylation.
-
Development: Stop the enzymatic reaction and generate a chromophore by adding the lysine developer solution.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Visualizations
Caption: Mechanism of HDAC inhibition by 3-Hydroxybutyrate.
G-Protein Coupled Receptor (GPCR) Signaling
D-β-Hydroxybutyrate is a known endogenous agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[1][3] This receptor is primarily expressed on adipocytes and immune cells.[4] Activation of GPR109A by BHB initiates a Gαi/o-mediated signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4]
Quantitative Data: GPR109A Activation
| Compound | Target | EC50 | Assay Type | Reference |
| D-β-Hydroxybutyrate | GPR109A (HCA2) | ~0.78 mM | cAMP accumulation assay | [3][4] |
| Nicotinic Acid (Control) | GPR109A (HCA2) | ~0.1-1 µM | cAMP accumulation assay | [4] |
Experimental Protocol: cAMP Accumulation Assay
This protocol describes a general method to measure the agonistic activity of a compound on a Gαi-coupled receptor like GPR109A.
-
Cell Culture: Culture cells stably expressing the GPR109A receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Assay Buffer: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Add varying concentrations of 3-hydroxybutyrate or a known agonist like nicotinic acid to the wells.
-
Stimulation: Add a fixed concentration of an adenylyl cyclase activator, such as forskolin, to all wells to induce cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
Visualizations
Caption: GPR109A signaling pathway activated by 3-Hydroxybutyrate.
Caption: Workflow for a GPR109A cAMP activation assay.
Conclusion
3-Hydroxybutyrate is a pleiotropic molecule with well-documented effects on major cellular regulatory pathways, including epigenetic modulation via HDAC inhibition and cell signaling through GPR109A activation. The experimental data consistently demonstrate these activities in the millimolar range, which is physiologically relevant during states of ketosis.
A significant knowledge gap exists concerning the biological activity of this compound. Future research is warranted to determine if this amide derivative shares any of the signaling or metabolic properties of its carboxylic acid counterpart, 3-hydroxybutyrate. Such studies would be invaluable for the drug development community, potentially uncovering new therapeutic avenues. Until such data becomes available, a direct comparison remains speculative.
References
- 1. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Mechanism of Action of 3-hydroxybutanamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to facilitate the in vitro validation of 3-hydroxybutanamide's mechanism of action, which is presumed to be the inhibition of histone deacetylases (HDACs) based on its hydroxamic acid moiety. Due to the limited publicly available data on the specific HDAC inhibitory activity of this compound, this document focuses on providing a framework for its evaluation against well-characterized HDAC inhibitors, Trichostatin A (TSA) and Sodium Butyrate.
Presumed Mechanism of Action: HDAC Inhibition
This compound contains a hydroxamic acid functional group (-CONHOH), a key feature in many potent inhibitors of zinc-dependent histone deacetylases. This structural motif is believed to chelate the zinc ion in the active site of HDAC enzymes, thereby blocking their catalytic activity. The inhibition of HDACs leads to an accumulation of acetylated histones and other non-histone proteins, which in turn alters chromatin structure and gene expression, leading to various cellular effects such as cell cycle arrest, differentiation, and apoptosis.
Comparative Analysis of Alternative HDAC Inhibitors
To provide a benchmark for the potential efficacy of this compound, the following table summarizes the in vitro activity of two widely studied HDAC inhibitors, the potent pan-HDAC inhibitor Trichostatin A, and the less potent short-chain fatty acid, Sodium Butyrate.
Table 1: In Vitro Activity of Selected HDAC Inhibitors
| Compound | Target HDACs | IC50 Values | Cell-Based Assay Observations |
| Trichostatin A (TSA) | Pan-HDAC inhibitor (Classes I and II) | Low nanomolar range (e.g., ~1.5 nM for HDAC1) | Induces histone hyperacetylation, cell cycle arrest, and apoptosis in various cancer cell lines. |
| Sodium Butyrate | Primarily Class I and IIa HDACs | Millimolar range (e.g., ~0.3 mM for HDAC1) | Promotes cell differentiation and inhibits proliferation in several cancer cell lines.[1] |
| This compound | Presumed Class I and II HDACs | Data not publicly available | Expected to induce similar effects to other hydroxamic acid-based HDAC inhibitors. |
Experimental Protocols for In Vitro Validation
To validate the presumed mechanism of action of this compound, a direct measurement of its inhibitory activity against specific HDAC isoforms is essential. A common and reliable method is a fluorescence-based in vitro HDAC activity assay.
Protocol: Fluorometric Histone Deacetylase (HDAC) Activity Assay
This protocol is adapted from commercially available kits and published research methodologies.
1. Materials and Reagents:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate: Boc-Lys(Ac)-AMC (N-α-Boc-ε-acetyl-L-lysine 7-amino-4-methylcoumarin)
-
Developer solution (e.g., Trypsin in assay buffer containing Trichostatin A to stop the HDAC reaction)
-
Test compound: this compound
-
Positive control: Trichostatin A (TSA)
-
Negative control: Vehicle (e.g., DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 355-360 nm, Emission: 460-465 nm)
2. Experimental Procedure:
-
Prepare Reagents:
-
Dilute the recombinant HDAC enzymes to the desired concentration in cold HDAC Assay Buffer.
-
Prepare a stock solution of the Boc-Lys(Ac)-AMC substrate in DMSO and then dilute to the working concentration in HDAC Assay Buffer.
-
Prepare serial dilutions of this compound and Trichostatin A in HDAC Assay Buffer.
-
-
Assay Plate Setup:
-
Add 40 µL of HDAC Assay Buffer to all wells.
-
Add 5 µL of the serially diluted test compounds, positive control (TSA), or vehicle control to the appropriate wells.
-
Add 5 µL of the diluted recombinant HDAC enzyme to each well, except for the "no enzyme" control wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the diluted Boc-Lys(Ac)-AMC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.
-
-
Reaction Termination and Signal Development:
-
Stop the enzymatic reaction by adding 50 µL of the Developer solution to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460-465 nm.
-
3. Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 - [ (Fluorescence_test_compound - Fluorescence_background) / (Fluorescence_vehicle_control - Fluorescence_background) ] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression analysis.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the HDAC inhibition pathway and the experimental workflow.
Caption: General signaling pathway of histone acetylation and deacetylation, and the inhibitory action of this compound on HDACs.
Caption: Experimental workflow for the in vitro fluorometric HDAC activity assay to determine the inhibitory potential of a test compound.
References
Navigating Selectivity: A Comparative Guide to 3-Hydroxybutanamide-Based Inhibitors and Their Cross-Reactivity Profiles
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the cross-reactivity of 3-hydroxybutanamide-based inhibitors, featuring comparative data, experimental protocols, and pathway visualizations to guide inhibitor selection and development.
The this compound moiety is a key structural feature in a multitude of enzyme inhibitors, prized for its ability to chelate metal ions in the active sites of metalloenzymes. This has led to its successful incorporation into inhibitors of matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). However, the very chemical properties that make this group effective also present a significant challenge: a lack of specificity that can lead to off-target effects and potential toxicity. This guide provides a comparative analysis of the cross-reactivity of this compound-based inhibitors, offering a resource for researchers to understand and navigate the complexities of their selectivity profiles.
Comparative Analysis of Inhibitor Selectivity
The following tables summarize the inhibitory activity of representative this compound-based inhibitors against their primary targets and known off-targets. This data highlights the variable selectivity profiles observed within this class of compounds.
Matrix Metalloproteinase (MMP) Inhibitors
Marimastat is a broad-spectrum MMP inhibitor that incorporates a hydroxamate zinc-binding group, structurally related to the this compound scaffold. Its activity profile across multiple MMPs underscores the challenge of achieving high selectivity with this class of inhibitors.[1][2][3]
| Inhibitor | Target | IC50 (nM) | Reference Compound(s) | Key Findings |
| Marimastat | MMP-1 (Collagenase-1) | 5 | N/A | Potent inhibition of multiple MMPs, contributing to off-target effects observed in clinical trials.[2][3] |
| MMP-2 (Gelatinase-A) | 6 | |||
| MMP-7 (Matrilysin) | 13 | |||
| MMP-9 (Gelatinase-B) | 3 | |||
| MMP-14 (MT1-MMP) | 9 |
Histone Deacetylase (HDAC) Inhibitors
Belinostat is a hydroxamate-based pan-HDAC inhibitor approved for the treatment of peripheral T-cell lymphoma.[4][5] Its broad activity against multiple HDAC isoforms illustrates the cross-reactivity often associated with this chemical class.
| Inhibitor | Target | IC50 (nM) | Reference Compound(s) | Key Findings |
| Belinostat | Class I HDACs (1, 2, 3, 8) | 40-200 | Vorinostat (SAHA) | Potent pan-HDAC inhibitor with activity against both Class I and Class II HDACs.[5] |
| Class II HDACs (4, 5, 6, 7, 9, 10) | The hydroxamate group is crucial for its broad inhibitory profile. |
Understanding the Off-Target Landscape: The PAINS Perspective
It is important to note that hydroxamic acid derivatives are sometimes classified as Pan-Assay Interference Compounds (PAINS). PAINS are molecules that appear as frequent hitters in high-throughput screens due to non-specific activity, such as metal chelation, redox cycling, or aggregation. While the hydroxamate moiety's metal-chelating properties are integral to its intended mechanism of action for metalloenzymes, this same property can lead to non-specific interactions with other metalloproteins or interference in assay technologies, resulting in misleading hit identification. Careful validation and orthogonal assays are therefore critical when screening and developing hydroxamate-based inhibitors to distinguish true target engagement from assay artifacts.
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the selectivity of this compound-based inhibitors, a multi-faceted approach employing a variety of in vitro and cellular assays is recommended.
Broad-Panel Kinase Screening
Given that the cellular environment contains a vast number of kinases, assessing the off-target effects of inhibitors against a broad kinase panel is crucial.
-
Objective: To determine the inhibitory activity of a compound against a large, representative panel of human kinases.
-
Methodology:
-
Assay Format: Radiometric assays, such as the 33P-ATP filter binding assay, are considered the gold standard for their direct measurement of enzymatic activity. Alternatively, fluorescence-based assays (e.g., TR-FRET) or luminescence-based assays (e.g., ADP-Glo) can be used for higher throughput.
-
Kinase Panel: A comprehensive panel should include representatives from all major kinase families. Commercially available services offer screening against hundreds of kinases.
-
Compound Concentration: Initial screens are typically performed at a single high concentration (e.g., 10 µM) to identify potential hits.
-
Follow-up: Positive hits are then evaluated in dose-response experiments to determine their IC50 values.
-
Data Analysis: Results are often visualized as a "kinome map" to provide a global view of the inhibitor's selectivity.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate target engagement in a cellular context, which can help to differentiate true inhibitors from those that are active only in biochemical assays.
-
Objective: To measure the binding of an inhibitor to its target protein in intact cells or cell lysates.
-
Methodology:
-
Treatment: Cells or cell lysates are incubated with the test compound or a vehicle control.
-
Thermal Challenge: The samples are heated to a range of temperatures. The binding of a ligand (inhibitor) typically stabilizes the target protein, increasing its melting temperature.
-
Protein Solubilization and Detection: After heating, soluble proteins are separated from aggregated proteins by centrifugation. The amount of soluble target protein remaining at each temperature is quantified by methods such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the fraction of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the action and evaluation of this compound-based inhibitors.
Caption: Workflow for assessing inhibitor selectivity.
Caption: MMPs in the context of cancer cell invasion.
Caption: Dual action of Belinostat on chromatin and signaling.
Conclusion
Inhibitors based on the this compound scaffold are potent modulators of metalloenzymes, but their clinical utility is often hampered by a lack of selectivity. A thorough understanding of their cross-reactivity profiles is paramount for the development of safer and more effective therapeutics. By employing a combination of broad-panel biochemical screening and cellular target engagement assays, researchers can gain a clearer picture of an inhibitor's selectivity. The data and methodologies presented in this guide are intended to aid in the rational design and selection of this compound-based inhibitors with improved target specificity and a reduced potential for off-target effects.
References
A Comparative Benchmarking of Synthetic Routes to 3-Hydroxybutanamide
For researchers, scientists, and drug development professionals, the efficient synthesis of chiral building blocks is a cornerstone of modern chemistry. 3-Hydroxybutanamide, a valuable chiral intermediate, presents several synthetic challenges. This guide provides a comprehensive comparison of different synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
This comparative analysis focuses on two primary strategies for the synthesis of this compound: the ammonolysis of a pre-formed ester (ethyl 3-hydroxybutanoate) and the direct amidation of the corresponding carboxylic acid (3-hydroxybutyric acid). The chemoenzymatic synthesis of the key precursor, ethyl 3-hydroxybutanoate, is also detailed, as its efficient and stereoselective production is critical to the overall success of the subsequent amidation.
Data Summary: A Head-to-Head Comparison
The following table summarizes the quantitative data for the different synthetic approaches, providing a clear comparison of their respective efficiencies and conditions.
| Parameter | Chemoenzymatic Reduction of Ethyl Acetoacetate | Ammonolysis of Ethyl 3-Hydroxybutanoate | Direct Amidation of 3-Hydroxybutyric Acid |
| Product | (S)-Ethyl 3-hydroxybutanoate | This compound | This compound |
| Yield | 70-85% | >95% (conversion) | High (exact yield depends on coupling agent) |
| Purity/Selectivity | >98% enantiomeric excess | High | High, dependent on purification |
| Key Reagents | Baker's Yeast, Sucrose, Ethyl Acetoacetate | Ethyl 3-hydroxybutanoate, Ammonia | 3-Hydroxybutyric acid, Amine source, Coupling agent (e.g., DCC, HOBt) |
| Solvent | Water | Methanol | Organic (e.g., DMF, CH2Cl2) |
| Temperature | Room Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | 48-72 hours | 24 hours | 12-24 hours |
| Key Advantages | High enantioselectivity, Green chemistry | High conversion, Simple procedure | Direct, avoids precursor synthesis |
| Key Disadvantages | Long reaction time, Substrate concentration sensitive | Use of gaseous ammonia, Pressurized vessel may be needed | Requires coupling agents, Stoichiometric byproducts |
Experimental Protocols: Detailed Methodologies
Route 1: Chemoenzymatic Synthesis of (S)-Ethyl 3-hydroxybutanoate
This route provides access to the enantiomerically pure precursor for subsequent ammonolysis.
Materials:
-
Baker's yeast
-
Sucrose
-
Ethyl acetoacetate
-
Water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
A suspension of baker's yeast (100 g) and sucrose (100 g) in water (500 mL) is stirred in a flask at room temperature for 30 minutes to initiate fermentation.
-
Ethyl acetoacetate (10 g) is added to the fermenting mixture.
-
The reaction is stirred at room temperature for 48-72 hours. The progress of the reduction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is filtered through a pad of diatomaceous earth to remove the yeast cells.
-
The filtrate is saturated with sodium chloride and extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to afford (S)-ethyl 3-hydroxybutanoate.
Route 2: Ammonolysis of Ethyl 3-hydroxybutanoate
This method converts the ester into the desired amide.
Materials:
-
Ethyl 3-hydroxybutanoate
-
Anhydrous methanol
-
Ammonia gas
Procedure:
-
A solution of ethyl 3-hydroxybutanoate (5 g) in anhydrous methanol (50 mL) is placed in a pressure vessel.
-
The solution is cooled to 0°C and saturated with ammonia gas.
-
The vessel is sealed and the mixture is stirred at room temperature for 24 hours.
-
The reaction vessel is carefully vented, and the solvent is removed under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization or chromatography.
Route 3: Direct Amidation of 3-Hydroxybutyric Acid
This approach avoids the synthesis of the ester precursor.
Materials:
-
3-Hydroxybutyric acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Ammonium chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of 3-hydroxybutyric acid (2 g) in anhydrous DCM (40 mL) at 0°C, DCC (1.1 eq) and HOBt (1.1 eq) are added.
-
The mixture is stirred at 0°C for 30 minutes.
-
A solution of ammonium chloride (1.2 eq) and triethylamine (1.2 eq) in DCM is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The precipitated dicyclohexylurea byproduct is removed by filtration.
-
The filtrate is washed with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which is then purified by chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthetic workflows to this compound.
Biological Context: The Relevance of the 3-Hydroxybutyrate Scaffold
While specific signaling pathways for this compound are not extensively documented, its core structure is closely related to β-hydroxybutyrate, a primary ketone body. Ketone bodies are crucial alternative energy sources for the brain, heart, and skeletal muscle, particularly during periods of fasting or prolonged exercise. The metabolic pathway of ketone bodies is well-understood and provides a logical framework for the potential biological relevance of this compound.
Caption: Overview of ketone body metabolism.
Comparative Efficacy of N-Hydroxybutanamide Analogs in Cancer Cell Lines: A Cytotoxic Analysis
For Immediate Release
A detailed comparative analysis of newly synthesized N-hydroxybutanamide derivatives reveals varying cytotoxic effects across a panel of human cancer cell lines. The study highlights the potential of these analogs as foundational structures for the development of novel anti-cancer therapeutics, with some compounds exhibiting low micromolar efficacy.
This report provides a comprehensive comparison of the cytotoxic profiles of five novel N-hydroxybutanamide analogs. The in vitro study assessed the half-maximal inhibitory concentrations (IC50) of these compounds against various cancer cell lines, alongside non-cancerous control lines, to determine their potency and selectivity. The findings, summarized below, offer valuable insights for researchers and professionals in drug discovery and development.
Quantitative Cytotoxic Data
The cytotoxic activity of the five N-hydroxybutanamide derivatives was evaluated after 72 hours of continuous exposure to a panel of six cell lines, including four human cancer cell lines (A-172 glioblastoma, U-251 MG glioblastoma, HeLa cervical carcinoma, HepG2 hepatocellular carcinoma) and two non-cancerous cell lines (FetMSC fetal mesenchymal stem cells, Vero kidney epithelial cells). The results, presented as IC50 values, are summarized in the table below.
| Compound | A-172 (μM) | U-251 MG (μM) | HeLa (μM) | HepG2 (μM) | FetMSC (μM) | Vero (μM) |
| 1 | >100 | >100 | >100 | >100 | >100 | >100 |
| 2 | >100 | >100 | 110 ± 15 | 130 ± 10 | >100 | >100 |
| 3 | >100 | >100 | 120 ± 10 | 140 ± 15 | >100 | >100 |
| 4 | 150 ± 20 | 180 ± 25 | 160 ± 20 | 170 ± 20 | >100 | >100 |
| 5 | >100 | >100 | 100 ± 10 | 110 ± 15 | >100 | >100 |
Data sourced from a study on new derivatives of N-hydroxybutanamide.[1]
Overall, the tested compounds demonstrated low to moderate toxicity towards the cancer cell lines, with IC50 values generally exceeding 100 μM.[1] Notably, compounds 2, 3, and 5 exhibited slightly higher cytotoxicity against HeLa and HepG2 cells compared to the other analogs.[1] All compounds showed minimal to no effect on the non-cancerous FetMSC and Vero cell lines, suggesting a degree of selectivity for cancer cells.[1]
Experimental Protocols
The cytotoxic effects of the N-hydroxybutanamide analogs were determined using a standard colorimetric cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general protocol for such an assay is as follows:
1. Cell Seeding:
-
Cancer and non-cancerous cells are seeded in 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
The N-hydroxybutanamide analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
The culture medium from the wells is replaced with the medium containing the different concentrations of the test compounds. Control wells receive medium with the solvent alone.
-
The plates are incubated for a specified period, in this case, 72 hours.
3. Cell Viability Assessment (MTT Assay):
-
After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.
-
The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the soluble yellow MTT into insoluble purple formazan crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
4. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the processes involved in this comparative analysis, the following diagrams illustrate the experimental workflow, a potential signaling pathway for cytotoxicity, and the logical relationship between the studied analogs.
References
In Vivo Therapeutic Potential of 3-Hydroxybutanamide Derivatives: A Comparative Guide
This guide provides a comprehensive comparison of the therapeutic potential of novel 3-hydroxybutanamide derivatives, with a focus on their in vivo validation. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds against alternative therapeutic agents. The primary focus of this analysis is a recently synthesized iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide, a promising candidate for further preclinical and clinical development.
Performance Comparison: this compound Derivative vs. Standard Chemotherapeutics
The therapeutic efficacy of a lead this compound derivative, herein referred to as Compound 4, was evaluated in a murine B16 melanoma model. Its performance was benchmarked against cisplatin, a widely used chemotherapeutic agent.
| Parameter | Compound 4 | Cisplatin | Cyclophosphamide |
| Dosage | 300 mg/kg | 4 mg/kg | 100 mg/kg |
| Tumor Growth Inhibition | 61.5% | Not Reported | Not Reported |
| Metastasis Inhibition | 88.6% | Not Reported | Not Reported |
| Acute Toxicity (LD50) | > 1000 mg/kg | ~10 µM (IC50 in vitro) | Not Reported |
| Effect on Body Weight | No significant effect | Not Reported | Not Reported |
Key Findings:
-
The iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide (Compound 4) demonstrated significant antitumor and antimetastatic effects in a B16 melanoma mouse model.[1][2]
-
Notably, this compound exhibited low acute toxicity in vivo, with no deaths or adverse behavioral effects observed at doses up to 1000 mg/kg.[1]
-
In contrast to its potent anti-cancer activity, Compound 4 showed low cytotoxicity towards non-cancerous cell lines, suggesting a favorable safety profile.[1][2]
Mechanism of Action: Matrix Metalloproteinase (MMP) Inhibition
The primary mechanism of action for this class of this compound derivatives is the inhibition of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process crucial for tumor invasion and metastasis.
The iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide was found to be a potent inhibitor of several key MMPs implicated in cancer progression.
| MMP Target | IC50 of Compound 4 |
| MMP-2 | ~1-1.5 µM |
| MMP-9 | ~1-1.5 µM |
| MMP-14 | ~1-1.5 µM |
| MMP-3 | No significant inhibition |
Signaling Pathway
Caption: Inhibition of MMPs by this compound derivatives blocks ECM degradation, preventing tumor invasion and metastasis.
Experimental Protocols
In Vivo Antitumor Activity
-
Animal Model: BDF1 mice were used.
-
Tumor Model: Subcutaneous inoculation of B16 melanoma cells.
-
Treatment: Intraperitoneal administration of Compound 4 (300 mg/kg), cisplatin (4 mg/kg), or cyclophosphamide (100 mg/kg) was initiated after tumors became palpable.
-
Endpoints: Tumor volume and the number of lung metastases were measured at the end of the study. Body weight was monitored throughout the experiment as an indicator of toxicity.
MMP Inhibition Assay
-
Enzymes: Recombinant human MMP-2, MMP-3, MMP-9, and MMP-14 were used.
-
Substrate: A generic MMP fluorogenic substrate was used.
-
Procedure: The assay was performed in a 96-well plate format. The fluorescence intensity was measured to determine the rate of substrate cleavage in the presence and absence of the test compounds.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
Cytotoxicity Assay
-
Cell Lines: A panel of human cancer cell lines (HeLa, HepG2, A-172, U-251 MG) and non-cancerous cell lines (FetMSC, Vero) were used.
-
Method: The MTT assay was used to assess cell viability after 72 hours of exposure to the compounds.
-
Data Analysis: IC50 values were determined from the concentration-response curves.
References
Head-to-head comparison of different catalysts for 3-hydroxybutanamide synthesis
The synthesis of 3-hydroxybutanamide, a valuable intermediate in the pharmaceutical and chemical industries, is primarily achieved through the aldol addition of acetaldehyde to acetamide. The choice of catalyst for this transformation is critical as it dictates the reaction's efficiency, selectivity, and environmental footprint. This guide provides a head-to-head comparison of different catalysts for the synthesis of this compound, supported by experimental data from related reactions, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in catalyst selection.
Performance Comparison of Catalysts
While direct comparative studies on a wide range of catalysts for the specific synthesis of this compound are limited in publicly available literature, valuable insights can be drawn from studies on the closely related aldol condensation of acetaldehyde. The following table summarizes the catalytic performance of various base catalysts in the aldol condensation of acetaldehyde, which serves as a strong proxy for the synthesis of this compound.
| Catalyst | Catalyst Type | Temperature (°C) | pH | Acetaldehyde Conversion (%) | Selectivity (%) |
| NaOH | Homogeneous Base | 35 | 11-12 | High | High |
| KOH | Homogeneous Base | 35 | 11-12 | High | High |
| Na₂CO₃ | Homogeneous Base | 35 | 11-12 | High | High |
| Triethylamine | Homogeneous Base | 35 | - | Moderate | Moderate |
| Anionic Exchange Resin | Heterogeneous Base | 35 | - | Moderate | Moderate |
Note: The data presented is for the aldol condensation of acetaldehyde and should be considered as indicative for the synthesis of this compound.
Experimental Protocols
Below is a representative experimental protocol for the base-catalyzed synthesis of this compound.
Objective: To synthesize this compound via the aldol addition of acetaldehyde to acetamide using a base catalyst.
Materials:
-
Acetamide
-
Acetaldehyde
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Deionized water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
pH meter
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetamide in deionized water.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the sodium hydroxide solution to the flask while monitoring the pH to maintain it in the desired range (e.g., 11-12).
-
Once the desired temperature and pH are stable, add acetaldehyde dropwise to the reaction mixture from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir for an additional 2-4 hours at 5-10 °C.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Extract the product from the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of base-catalyzed aldol addition of acetaldehyde to acetamide.
Reproducibility of 3-Hydroxybutanamide Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of key chemical building blocks with reliable and reproducible protocols is paramount. This guide provides a comparative analysis of published methodologies for the synthesis of 3-hydroxybutanamide, a valuable chiral intermediate. Due to a scarcity of direct comparative studies on the reproducibility of its synthesis, this document outlines the most plausible synthesis route and discusses alternative approaches based on established chemical principles.
Comparison of Synthesis Protocols
The most direct and commonly inferred method for the synthesis of this compound is the ammonolysis of its corresponding ethyl ester, ethyl 3-hydroxybutanoate. While specific studies focusing on the reproducibility of this particular conversion are limited in the reviewed literature, the general principles of ester ammonolysis are well-established. Below is a table summarizing the expected reaction parameters and potential alternative methods.
| Parameter | Direct Ammonolysis of Ethyl 3-Hydroxybutanoate | Alternative Method 1: Mechanochemical Amidation [1][2] | Alternative Method 2: Enzymatic Ammonolysis [3] | Alternative Method 3: Catalytic Amidation |
| Starting Material | Ethyl 3-hydroxybutanoate | Ethyl 3-hydroxybutanoate, Ammonium Chloride | Ethyl 3-hydroxybutanoate | Ethyl 3-hydroxybutanoate |
| Reagents | Ammonia (aqueous or gaseous) | Potassium tert-butoxide (catalyst) | Lipase (e.g., Novozym435) | Alkali metal alcoholoxide (e.g., sodium methoxide) |
| Solvent | Typically an alcohol (e.g., methanol, ethanol) or neat | Solvent-free (ball milling) | Organic solvent (e.g., 1,4-dioxane) | Anhydrous alcohol (e.g., methanol) |
| Temperature | Elevated temperatures often required | Room temperature | Typically mild (e.g., 30-40°C) | Elevated temperatures (e.g., 100°C) |
| Pressure | May require a sealed vessel/pressure | Ambient pressure | Ambient pressure | May require a pressure bottle |
| Reported Yield | Not specifically reported for this compound | A 16% yield was reported for a primary amide using this general method[1] | High conversion and enantioselectivity reported for a similar substrate | Not specifically reported for this compound |
| Purity/Purification | Likely requires crystallization or chromatography | Requires purification | High purity of the unreacted enantiomer is often the focus | Requires purification |
| Reproducibility Notes | Expected to be sensitive to reaction concentration, temperature, and pressure. | Reproducibility can be influenced by milling parameters (frequency, ball size, time). | Highly dependent on enzyme activity, stability, and substrate specificity. | Sensitive to moisture and catalyst concentration. |
Experimental Protocols
Protocol 1: Hypothetical Direct Ammonolysis of Ethyl 3-Hydroxybutanoate
This protocol is based on the general principles of ammonolysis of esters and has not been directly extracted from a specific publication for this compound.
Materials:
-
Ethyl 3-hydroxybutanoate
-
Saturated solution of ammonia in methanol
-
Round-bottom flask with a stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask, add ethyl 3-hydroxybutanoate.
-
Add a saturated solution of ammonia in methanol in excess.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess ammonia under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Alternative Synthesis Strategies
-
Mechanochemical Synthesis: The direct amidation of esters can be achieved through ball-milling.[1][2] This solvent-free method has been demonstrated for a range of esters and amines, including the use of ammonium chloride to produce primary amides.[1] While a specific protocol for this compound is not detailed, this approach presents a potentially more environmentally friendly and efficient alternative to traditional solvent-based methods.
-
Enzymatic Synthesis: Lipase-catalyzed ammonolysis has been successfully employed for the kinetic resolution of a similar compound, ethyl 4-chloro-3-hydroxybutanoate.[3] This method offers high enantioselectivity under mild reaction conditions. The feasibility of this approach for this compound would depend on the substrate specificity of the chosen lipase.
-
Catalytic Amidation: The use of catalysts, such as alkali metal alcoholoxides, can facilitate the amidation of esters. A patented process describes this method for a variety of esters and amines, including ammonia.[4] This approach could potentially offer higher reaction rates and yields compared to uncatalyzed ammonolysis.
Logical Workflow for Protocol Selection
The choice of a synthesis protocol for this compound will depend on the specific requirements of the researcher, such as the desired scale, purity, and available equipment. The following diagram illustrates a logical workflow for selecting an appropriate method.
Caption: Logical workflow for selecting a this compound synthesis protocol.
References
Comparative Analysis of 3-Hydroxybutanamide Analogs: A Structure-Activity Relationship Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel N-hydroxybutanamide derivatives. The following sections detail their inhibitory activity against matrix metalloproteinases (MMPs), cytotoxic effects on various cell lines, and the experimental protocols utilized for these evaluations.
Data Presentation: Inhibitory Activity and Cytotoxicity
The biological activity of synthesized N-hydroxybutanamide derivatives was evaluated based on their ability to inhibit MMPs and their cytotoxicity against cancerous and non-cancerous cell lines. The quantitative data are summarized in the tables below.
Table 1: MMP Inhibitory Activity of N-Hydroxybutanamide Derivatives [1]
| Compound | R Group | MMP-2 IC₅₀ (µM) | MMP-3 IC₅₀ (µM) | MMP-9 IC₅₀ (µM) | MMP-14 IC₅₀ (µM) |
| 1 | 2-nitrobenzohydrazide | >10 | >10 | >10 | >10 |
| 2 | 3-nitrobenzohydrazide | >10 | >10 | >10 | >10 |
| 3 | 4-nitrobenzohydrazide | >10 | >10 | >10 | >10 |
| 4 | 4-iodoaniline | 1.5 ± 0.2 | ~10 | 1.0 ± 0.1 | 1.2 ± 0.1 |
| 5 | 2-methoxybenzohydrazide | >10 | >10 | >10 | >10 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. Data are presented as mean ± standard deviation.
Table 2: Cytotoxicity (IC₅₀, µM) of N-Hydroxybutanamide Derivatives after 72h Exposure [1]
| Compound | A-172 (Glioma) | U-251 MG (Glioma) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | FetMSC (Non-cancerous) | Vero (Non-cancerous) |
| 1 | >100 | >100 | >100 | >100 | >100 | >100 |
| 2 | >100 | >100 | 85.3 ± 7.1 | 92.4 ± 8.3 | >100 | >100 |
| 3 | >100 | >100 | 75.1 ± 6.8 | 88.2 ± 7.9 | >100 | >100 |
| 4 | 80.6 ± 7.5 | 95.2 ± 8.1 | >100 | >100 | >100 | >100 |
| 5 | >100 | >100 | 60.3 ± 5.4 | 72.8 ± 6.5 | >100 | >100 |
IC₅₀ values represent the concentration of the compound required to reduce cell viability by 50%. Data are presented as mean ± standard deviation.
Structure-Activity Relationship Insights
The SAR studies reveal key structural features influencing the biological activity of these N-hydroxybutanamide analogs:
-
MMP Inhibition: Compounds with a diacylated hydrazine fragment (1 , 2 , 3 , and 5 ) showed no significant inhibition of MMP-2, MMP-3, MMP-9, or MMP-14 at concentrations up to 10 µM.[1] In contrast, the iodoaniline derivative (4 ) demonstrated potent inhibition of MMP-2, MMP-9, and MMP-14, with IC₅₀ values in the low micromolar range.[1][2] This suggests that the nature of the substituent on the N-phenyl ring is critical for MMP inhibitory activity.
-
Cytotoxicity: All synthesized compounds exhibited low toxicity towards the tested carcinoma cell lines (HeLa and HepG2) and were even less toxic to non-cancerous cell lines (FetMSC and Vero).[1][2] The iodoaniline derivative (4 ) showed slight toxicity against glioma cell lines A-172 and U-251 MG.[1][2] Among the benzohydrazide derivatives, those with a meta- or para-nitro group (2 and 3 ) were more toxic to carcinoma cells than the ortho-nitro analog (1 ).[1] Substitution of the nitro group with a methoxy group at the ortho position (5 ) resulted in higher toxicity to carcinoma cells compared to the nitro-substituted analogs.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of N-Hydroxybutanamide Derivatives
The synthesis of the N-hydroxybutanamide derivatives was achieved through a two-step process:
-
Formation of N-substituted succinimides: The initial amines or carboxylic acid hydrazides were acylated with succinic acid anhydride. This was followed by an imidization reaction in the presence of polyphosphate ester (PPE) in chloroform. Both steps were carried out in a one-pot manner.
-
Ring opening of succinimides: The resulting N-substituted succinimides were treated with an aqueous solution of hydroxylamine in the presence of methanol (10%) at room temperature for no longer than one hour to yield the final N-hydroxybutanamide derivatives.[1]
MMP Inhibitory Activity Assay
The inhibitory activity of the compounds against MMP-2, MMP-3, MMP-9, and MMP-14 was determined using a fluorometric assay. The assay buffer consisted of 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl₂, and 0.05% Brij-35. The enzymes were pre-incubated with the test compounds at various concentrations for 30 minutes at 37°C. The reaction was initiated by adding a fluorogenic substrate, and the fluorescence was measured over time using a plate reader. The IC₅₀ values were calculated from the dose-response curves.
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The cell lines (A-172, U-251 MG, HeLa, HepG2, FetMSC, and Vero) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 72 hours. After the incubation period, the MTT reagent was added, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The IC₅₀ values were determined from the dose-response curves.
Visualizations
Synthetic Pathway of N-Hydroxybutanamide Derivatives
The following diagram illustrates the general synthetic scheme for the preparation of the N-hydroxybutanamide analogs.
Caption: Synthetic route for N-hydroxybutanamide derivatives.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Hydroxybutanamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Hydroxybutanamide, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on its known hazards, this includes safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.
Hazard Profile of this compound
Understanding the hazard profile of a chemical is the first step toward safe handling and disposal. The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation[1] |
| Eye Irritation | H319: Causes serious eye irritation[1] |
| Respiratory Irritation | H335: May cause respiratory irritation[1] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[2] |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound is to treat it as hazardous chemical waste. This ensures that it is managed and disposed of in an environmentally responsible and compliant manner.
-
Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be compatible with the chemical and in good condition.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Labeling:
-
Properly label the waste container with the full chemical name ("this compound"), the associated hazard symbols (e.g., irritant), and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional and local regulations for hazardous waste disposal. The standard procedure is disposal at an approved waste disposal plant.[2]
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
Caption: Disposal Workflow for this compound
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. Adherence to local, state, and federal regulations is mandatory.
References
Comprehensive Safety and Handling Guide for 3-Hydroxybutanamide
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 3-Hydroxybutanamide in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory to minimize exposure risk.
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Classification | Acute Toxicity, Oral (Category 4) | [1] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| H315: Causes skin irritation | [2] | |
| H319: Causes serious eye irritation | [2] | |
| H335: May cause respiratory irritation | [2] | |
| Signal Word | Warning | [1] |
| OSHA PEL | Not Available | [1] |
| NIOSH REL | Not Available | [1] |
| ACGIH TLV | Not Available | [1] |
Required Personal Protective Equipment (PPE)
| PPE Category | Specific Requirements |
| Hand Protection | Wear suitable protective gloves (e.g., Nitrile rubber). |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Wear a laboratory coat. Avoid contact with skin, eyes, and personal clothing. |
| Respiratory Protection | Use only with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural steps for the safe handling of this compound from receipt to disposal.
2.1. Pre-Handling Preparations
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Designate a Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble PPE: Ensure all required PPE is available and in good condition.
-
Prepare Emergency Equipment: An eyewash station and safety shower should be readily accessible.[1]
2.2. Handling the Compound
-
Don PPE: Put on all required personal protective equipment before opening the container.
-
Container Handling: Keep the container tightly closed when not in use. Open and handle the container with care to minimize dust generation and accumulation.[1]
-
Weighing and Transfer: If weighing the solid, do so in a fume hood or a ventilated balance enclosure. Use appropriate tools to transfer the material, avoiding skin contact.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
2.3. Accidental Exposure or Spill
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[1]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[1] Rinse mouth with water.[1]
-
Spill: For a small spill, prevent further leakage if safe to do so. Vacuum, sweep up, or absorb with an inert material and place it into a suitable disposal container.[1] Ensure adequate ventilation.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.
-
Waste Collection:
-
Place solid waste and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) into a clearly labeled, sealed container for hazardous waste.
-
Collect liquid waste containing this compound in a separate, labeled, and sealed waste container.
-
-
Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by an approved waste disposal company. Do not dispose of this compound down the drain or in regular trash.[1]
Workflow and Logic Diagrams
Safe Handling Workflow for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
